2-(Oxan-2-yl)propan-2-amine hydrochloride
Description
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Structure
3D Structure of Parent
Properties
Molecular Formula |
C8H18ClNO |
|---|---|
Molecular Weight |
179.69 g/mol |
IUPAC Name |
2-(oxan-2-yl)propan-2-amine;hydrochloride |
InChI |
InChI=1S/C8H17NO.ClH/c1-8(2,9)7-5-3-4-6-10-7;/h7H,3-6,9H2,1-2H3;1H |
InChI Key |
FEFRUZOYXGOKOS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1CCCCO1)N.Cl |
Origin of Product |
United States |
Foundational & Exploratory
Physicochemical Profiling and Aqueous Solubility Determination of 2-(Oxan-2-yl)propan-2-amine Hydrochloride
Executive Summary
For drug development professionals and formulation scientists, accurately characterizing the aqueous solubility of early-stage active pharmaceutical ingredients (APIs) and critical building blocks is a foundational step. 2-(Oxan-2-yl)propan-2-amine hydrochloride is a highly polar, ionizable compound featuring a tetrahydropyran (oxan) ring and a sterically hindered primary amine.
This whitepaper provides an in-depth technical framework for determining the thermodynamic solubility of this specific hydrochloride salt. By moving beyond simple kinetic estimates, we establish a self-validating, guideline-compliant methodology that accounts for pH-dependency, the common-ion effect, and solid-state stability during dissolution.
Molecular Causality: Physicochemical Drivers of Solubility
To predict and measure solubility accurately, one must first understand the molecular causality of the dissolution process. The solubility of 2-(Oxan-2-yl)propan-2-amine hydrochloride is governed by the interplay between its crystal lattice energy and its hydration enthalpy.
-
The Tetrahydropyran (THP) Ring: The oxygen atom within the oxan ring acts as a weak hydrogen bond acceptor, slightly enhancing interactions with the aqueous solvent network.
-
The Ionized Amine ( NH3+ ): The primary driver of its high aqueous solubility is the protonated amine. At neutral and acidic pH, the amine is fully ionized. The strong ion-dipole interactions between the NH3+ cation and water molecules rapidly overcome the solid-state lattice energy.
-
The Hydrochloride Salt Form: Formulating the free base as an HCl salt drastically alters its dissolution thermodynamics. However, because it is a salt of a weak base and a strong acid, dissolving it in unbuffered water will inherently lower the pH of the solution (typically to pH 4.0–5.0). Furthermore, the presence of the chloride counterion makes the compound susceptible to the common-ion effect in chloride-rich physiological environments[1].
Quantitative Data Summary: Predictive Profiling
Table 1: Physicochemical Profile & Solubility Causality
| Parameter | Value / Description | Causality / Impact on Solubility |
| Molecular Weight | ~179.69 g/mol (Salt) | Low molecular weight favors a high hydration capacity and rapid dissolution kinetics. |
| Ionization (pKa) | ~9.5 – 10.5 (Amine) | Remains fully protonated at physiological pH, driving high thermodynamic solubility. |
| Salt Form | Hydrochloride (HCl) | Disrupts lattice energy for rapid dissolution; susceptible to chloride-driven common-ion suppression. |
Thermodynamic Equilibrium Solubility: The Shake-Flask Protocol
Kinetic solubility assays—often performed in early discovery via DMSO stock dilution—merely measure the precipitation point of a metastable supersaturated state[2]. To obtain true thermodynamic equilibrium for a highly soluble salt (>10 mg/L), the Shake-Flask Method is the gold standard, as mandated by OECD Test Guideline 105 and USP <1236>[3].
The following protocol is engineered as a self-validating system to ensure data integrity.
Fig 1: Shake-flask thermodynamic solubility workflow with self-validating equilibrium checks.
Step-by-Step Methodology
-
Solid Dispensing (Excess Addition): Accurately weigh an excess amount of 2-(Oxan-2-yl)propan-2-amine hydrochloride powder (e.g., 150-200 mg) into a glass vial. Add 1.0 mL of the target aqueous medium. Causality: An excess of solid must remain visible to ensure the solution is fully saturated and true equilibrium between the solid and liquid phases can be established[4].
-
Isothermal Equilibration: Seal the vial and place it in an isothermal shaker at 37.0 ± 0.5°C (to mimic physiological conditions) or 20.0°C (for standard ambient profiling). Agitate at 250 RPM for 24 to 48 hours. Causality: Extended shaking overcomes localized supersaturation and ensures the rate of crystal dissociation equals the rate of recrystallization.
-
Phase Separation: Remove the vial and centrifuge at 10,000 x g for 15 minutes at the test temperature, followed by filtration through a 0.45 µm PTFE syringe filter. Causality: Centrifugation prevents filter-clogging, while filtration removes sub-visible micro-particulates that would artificially inflate UV or MS absorbance readings[2].
-
Quantification: Dilute the filtrate appropriately (often 1:100 or 1:1000 due to high expected solubility) and quantify the compound concentration using a validated HPLC-UV or LC-MS/MS method against a standard calibration curve.
-
System Self-Validation (Critical Step):
-
Equilibrium Check: Sample the supernatant at both 24 hours and 48 hours. If the concentration variance ( ΔC ) is < 5%, thermodynamic equilibrium is confirmed.
-
pH Verification: Measure the pH of the final filtrate. Dissolving high concentrations of an HCl salt will alter unbuffered water. The reported solubility must be tied to this final pH, not the initial solvent pH[4].
-
Solid-State Check: Analyze the residual precipitate via X-Ray Powder Diffraction (XRPD). This confirms the undissolved material has not disproportionated into the free base or formed a novel hydrate.
-
Biorelevant Media & The Common-Ion Effect
While 2-(Oxan-2-yl)propan-2-amine hydrochloride is highly soluble in ultrapure water, its behavior in the gastrointestinal tract is heavily influenced by ambient pH and counterion concentrations. The FDA Guidance on Dissolution Testing emphasizes the necessity of evaluating the common-ion effect [1].
Because this compound is a hydrochloride salt, introducing it into Simulated Gastric Fluid (SGF, pH 1.2), which contains high levels of hydrochloric acid (~0.1 M Cl− ), shifts the dissolution equilibrium to the left. According to Le Chatelier's principle, the abundance of ambient chloride ions suppresses the further dissociation of the API's chloride salt, resulting in a slightly lower solubility than in pure water[4].
Conversely, if the compound enters an alkaline environment (pH > 10.0), the primary amine will deprotonate. The compound will revert to its free base form, which lacks the ion-dipole hydration advantage, leading to rapid precipitation. This baseline measurement is known as the intrinsic solubility ( S0 )[4].
Fig 2: pH-dependent solubility dynamics and the common-ion effect in biorelevant media.
Quantitative Data Summary: Biorelevant Media
Table 2: Expected Solubility Profile in Biorelevant Media
| Medium | pH | Expected Solubility Range | Mechanistic Driver |
| Ultrapure Water | Unbuffered (~4.5 final) | > 100 mg/mL | Unrestricted ion-dipole interactions; acidic shift due to HCl salt dissolution. |
| SGF (Simulated Gastric) | 1.2 | 50 - 100 mg/mL | Highly soluble, but slightly suppressed by the Cl− common-ion effect. |
| FaSSIF (Intestinal) | 6.5 | > 100 mg/mL | Fully ionized amine; no significant common-ion suppression. |
| Borate Buffer | 10.0 | < 5 mg/mL | Deprotonation to free base; intrinsic solubility ( S0 ) dictates precipitation. |
References
- Source: publications.gc.
- Source: biorelevant.
- Source: fda.
- Shake-Flask Aqueous Solubility assay (Kinetic solubility)
- Source: scribd.
Sources
Technical Whitepaper: 2-(Oxan-2-yl)propan-2-amine Hydrochloride in Drug Discovery
Executive Summary
In modern medicinal chemistry, the incorporation of sp³-rich, saturated heterocycles such as tetrahydropyrans (oxanes) is a proven strategy to improve the physicochemical properties of drug candidates. These modifications frequently enhance aqueous solubility, lower plasma protein binding, and increase metabolic stability. 2-(Oxan-2-yl)propan-2-amine hydrochloride is a highly valuable building block featuring a sterically hindered primary amine adjacent to an oxane ring.
This technical guide details the structural bioinformatics, safety profile, and handling procedures for this compound, providing a field-validated protocol for incorporating this sterically encumbered amine into target molecules via amide coupling.
Chemical Identity & Structural Bioinformatics
The core structure consists of a tetrahydropyran (oxane) ring substituted at the 2-position with an alpha,alpha-dimethylmethanamine group. The steric bulk provided by the gem-dimethyl group imparts significant resistance to enzymatic degradation (e.g., by monoamine oxidases) in vivo, making it a highly desirable motif in lead optimization.
While the free base (CAS 1506878-85-8) is a liquid at room temperature, the hydrochloride salt is preferred for long-term storage due to its resistance to atmospheric oxidation and ease of handling as a solid . The compound is indexed across chemical databases primarily under the free base's InChIKey .
Table 1: Physicochemical and Identification Data
| Property | Value |
| Chemical Name | 2-(Oxan-2-yl)propan-2-amine hydrochloride |
| Synonyms | 2-(Tetrahydro-2H-pyran-2-yl)propan-2-amine HCl |
| CAS Number (Free Base) | 1506878-85-8 |
| Molecular Formula (Salt) | C₈H₁₈ClNO |
| Molecular Weight (Salt) | 179.69 g/mol |
| Molecular Weight (Free Base) | 143.23 g/mol |
| InChIKey (Free Base) | DHTOWFGYIUTPJG-UHFFFAOYSA-N |
| Physical Form | Solid (Hydrochloride), Liquid (Free Base) |
Safety Data & Hazard Assessment (GHS)
Handling 2-(Oxan-2-yl)propan-2-amine hydrochloride requires strict adherence to laboratory safety protocols. Based on Safety Data Sheets (SDS) for the free base and its related salts , the compound is classified under several GHS hazard categories.
Table 2: GHS Classification and Handling Protocols
| GHS Hazard Category | Statement | Mitigation Strategy |
| H227 | Combustible liquid (Free Base) | Store away from heat sources. The HCl salt mitigates this risk significantly. |
| H314 | Causes severe skin burns and eye damage | Wear nitrile gloves, safety goggles, and a lab coat. Handle only in a fume hood. |
| H335 | May cause respiratory irritation | Avoid inhaling dust (salt) or vapors (free base). |
| Signal Word | Danger | Ensure emergency eyewash stations are accessible. |
Expertise Insight: The conversion of the free base to the hydrochloride salt drastically reduces volatility and combustibility risks. However, the localized pH drop upon contact with moisture means the salt retains potent tissue-irritating properties. Always handle in a Class II biological safety cabinet or a certified chemical fume hood.
Synthetic Utility & Mechanistic Application
The primary synthetic challenge when utilizing 2-(Oxan-2-yl)propan-2-amine is the extreme steric hindrance around the nucleophilic nitrogen, caused by the adjacent gem-dimethyl groups and the tetrahydropyran ring. Standard coupling reagents (e.g., EDC/HOBt) often result in poor yields or require elevated temperatures, which can lead to epimerization of the carboxylic acid partner.
To overcome this, uronium-based coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are strictly recommended. HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester that rapidly reacts even with sterically encumbered amines, accelerating the nucleophilic attack step.
Experimental Workflow: Amide Coupling Protocol
The following protocol is a self-validating system designed to maximize the yield of amide bond formation using the hydrochloride salt of 2-(Oxan-2-yl)propan-2-amine.
Step-by-Step Methodology:
-
Electrophile Activation : In an oven-dried, argon-purged reaction vial, dissolve the target carboxylic acid (1.1 equiv) and HATU (1.2 equiv) in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.2 M.
-
Pre-activation : Stir the mixture at 25°C for 15 minutes.
-
Causality: This pre-incubation ensures complete conversion of the acid to the highly reactive HOAt ester before the amine is introduced, preventing side reactions such as guanidinylation of the amine by HATU.
-
-
In Situ Freebasing : In a separate vial, suspend 2-(Oxan-2-yl)propan-2-amine hydrochloride (1.0 equiv) in a minimal volume of DMF. Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv).
-
Causality: The first equivalent of DIPEA neutralizes the HCl salt to release the active nucleophile. The remaining two equivalents maintain a basic environment to drive the coupling mechanism and neutralize the HOAt byproduct.
-
-
Nucleophilic Addition : Transfer the freebased amine solution dropwise to the activated acid mixture. Stir at 25°C for 4 to 12 hours.
-
Self-Validation: Monitor the reaction progression via LC-MS. The disappearance of the active ester mass and the appearance of the product mass confirms reaction completion.
-
-
Quench and Extraction : Once the amine is fully consumed, quench the reaction with saturated aqueous NaHCO₃ (10 volumes). Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 × 10 volumes).
-
DMF Removal : Wash the combined organic layers with 5% aqueous LiCl solution (3 × 5 volumes).
-
Causality: DMF is highly miscible with water but partitions into the organic layer; washing with LiCl effectively pulls DMF into the aqueous phase, preventing solvent contamination during concentration.
-
-
Isolation : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Workflow Visualization
Caption: Amide coupling workflow for sterically hindered 2-(Oxan-2-yl)propan-2-amine hydrochloride.
References
-
PubChemLite. "Compound Summary for InChIKey DHTOWFGYIUTPJG-UHFFFAOYSA-N." University of Luxembourg, 2024. URL:[Link]
Medicinal Chemistry Applications of 2-(Oxan-2-yl)propan-2-amine Hydrochloride: A Sterically Hindered Bioisosteric Scaffold
Executive Summary
In modern drug discovery, escaping "flatland" (the over-reliance on planar, sp2 -hybridized aromatic rings) is critical for improving the clinical success rates of drug candidates. The strategic incorporation of sp3 -rich, sterically hindered, and polar scaffolds is a proven method to enhance target specificity and optimize ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.
2-(Oxan-2-yl)propan-2-amine hydrochloride (CAS: 1506878-85-8) is a highly specialized building block that perfectly embodies this modern design philosophy. By combining a tetrahydropyran (THP) ring with an α,α -dimethyl-substituted primary amine, this scaffold addresses two major medicinal chemistry liabilities: high lipophilicity and rapid oxidative metabolism. This whitepaper provides an in-depth technical analysis of this molecule, detailing its structural rationale, synthetic applications, and protocols for experimental validation.
Structural Rationale & Pharmacokinetic Optimization
As an Application Scientist, I frequently encounter lead compounds that suffer from poor aqueous solubility or rapid clearance. The 2-(oxan-2-yl)propan-2-amine scaffold provides a dual-action solution to these issues through its distinct structural modules.
The Tetrahydropyran (THP) Bioisostere
The oxane (THP) ring is widely recognized as a premium bioisostere for cyclohexane and phenyl rings [1]. Replacing a methylene ( −CH2− ) unit with an oxygen atom significantly lowers the partition coefficient (logP) of the molecule. This reduction in lipophilicity enhances aqueous solubility and decreases non-specific plasma protein binding. Furthermore, the THP oxygen acts as a hydrogen-bond acceptor, potentially engaging in novel interactions with target kinases or GPCRs [2].
The α,α -Dimethyl Amine Shield
Primary amines are notorious for their metabolic instability. They are rapidly recognized by Monoamine Oxidases (MAOs) and Cytochrome P450 (CYP) enzymes, which abstract the α -protons to initiate oxidative deamination. The incorporation of gem-dimethyl groups adjacent to the primary amine creates massive steric hindrance and completely removes the vulnerable α -hydrogens. This structural modification protects the compound from rapid enzymatic degradation, drastically increasing its biological half-life [3].
Fig 1: Structural logic and ADME impact of the 2-(oxan-2-yl)propan-2-amine scaffold.
Quantitative Scaffold Comparison
To illustrate the impact of these modifications, the table below summarizes the physicochemical and metabolic shifts observed when transitioning from a standard aliphatic amine to the sterically hindered THP derivative.
Table 1: Comparative Physicochemical & Metabolic Profiling
| Scaffold Motif | ClogP (Calculated) | Aqueous Solubility ( μ M) | CLint (HLM, μ L/min/mg) | Primary Liability |
| Cyclohexylmethanamine | 1.8 | 50 | 85 | High lipophilicity, rapid clearance |
| (Oxan-2-yl)methanamine | 0.6 | 450 | 60 | Rapid α -oxidation (MAO/CYP) |
| 2-(Oxan-2-yl)propan-2-amine | 1.2 | 280 | < 15 | Steric hindrance limits synthetic coupling rate |
Overcoming Synthetic Bottlenecks with Hindered Amines
While the α,α -dimethyl group provides exceptional metabolic stability, it introduces a significant synthetic challenge. Standard amide coupling reagents (such as EDC/HOBt) often fail to achieve meaningful conversion rates with this amine due to the severe steric bulk blocking the nucleophilic attack trajectory [4].
To overcome this, we must utilize highly reactive uronium coupling agents like HATU. HATU forms a 7-aza-1-hydroxybenzotriazole (HOAt) active ester. The critical mechanistic advantage here is the "neighboring group effect"—the pyridine nitrogen of the HOAt ester acts as an intramolecular general base, hydrogen-bonding with the incoming sterically hindered amine and guiding it into the electrophilic carbonyl carbon.
Fig 2: Optimized synthetic workflow for amide coupling with sterically hindered amines.
Protocol 1: Amide Coupling of 2-(Oxan-2-yl)propan-2-amine
This protocol is designed as a self-validating system to ensure high yields despite steric challenges.
Reagents:
-
Carboxylic Acid Building Block (1.0 eq)
-
2-(Oxan-2-yl)propan-2-amine hydrochloride (1.2 eq)
-
HATU (1.5 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) (0.2 M)
Step-by-Step Methodology:
-
Activation: In an oven-dried flask under a nitrogen atmosphere, dissolve the carboxylic acid (1.0 eq) and HATU (1.5 eq) in anhydrous DMF. Add DIPEA (1.5 eq) and stir at room temperature for 15 minutes. Causality: Pre-activation ensures the complete formation of the highly reactive HOAt ester before the hindered amine is introduced, preventing side reactions.
-
Free Basing: In a separate vial, dissolve 2-(Oxan-2-yl)propan-2-amine hydrochloride (1.2 eq) in DMF and add the remaining DIPEA (1.5 eq). Causality: DIPEA is a non-nucleophilic base that neutralizes the HCl salt without competing for the activated ester.
-
Coupling: Add the free-based amine solution dropwise to the activated ester mixture. Heat the reaction to 40°C.
-
Validation & Monitoring: Monitor the reaction via LC-MS at T=2 hours.
-
Self-Validation Check: If unreacted amine remains but the active ester is consumed, ester hydrolysis has occurred due to moisture. Add an additional 0.5 eq of HATU.
-
-
Workup: Once complete, quench the reaction with saturated aqueous NaHCO3 . Extract 3x with Ethyl Acetate. Wash the combined organic layers heavily with 5% aqueous LiCl (to remove residual DMF) and brine.
-
Purification: Dry over Na2SO4 , concentrate in vacuo, and purify via flash column chromatography (Silica, Hexanes/EtOAc gradient).
Validating Metabolic Stability
To prove the efficacy of the α,α -dimethyl shield, drug development professionals must subject the synthesized derivatives to Human Liver Microsome (HLM) stability assays. This assay evaluates the vulnerability of the compound to Phase I oxidative metabolism [5].
Protocol 2: Human Liver Microsome (HLM) Stability Assay
This protocol utilizes specific controls to validate the enzymatic integrity of the microsomes.
Step-by-Step Methodology:
-
Preparation: Prepare a 10 mM stock solution of your synthesized 2-(oxan-2-yl)propan-2-amine derivative in DMSO. Dilute to a working concentration of 1 μ M in 100 mM Potassium Phosphate buffer (pH 7.4).
-
Microsome Incubation: Add Human Liver Microsomes to a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM). Causality: CYPs are NADPH-dependent. Without this cofactor, oxidative deamination cannot occur, leading to false-positive stability results.
-
Time-Course Sampling: At T=0,15,30,45,and 60 minutes, withdraw a 50 μ L aliquot from the reaction mixture.
-
Quenching: Immediately dispense the aliquot into 150 μ L of ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Cold organic solvent instantly denatures the CYP enzymes, halting metabolism precisely at the time point, and precipitates proteins for LC-MS/MS analysis.
-
Validation & Centrifugation: Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint ).
-
Self-Validation Check: The assay must include Verapamil (high clearance) and Warfarin (low clearance) as parallel controls. The data is only valid if Verapamil shows >80% depletion at T=30 min, proving the microsomes are enzymatically active.
-
Conclusion
2-(Oxan-2-yl)propan-2-amine hydrochloride is a masterclass in rational drug design. By merging the physicochemical benefits of a tetrahydropyran bioisostere with the metabolic shielding of an α,α -dimethyl amine, researchers can synthesize highly stable, soluble, and target-specific therapeutics. While the steric bulk presents synthetic hurdles, the utilization of specialized coupling agents like HATU ensures that this scaffold can be seamlessly integrated into modern drug discovery pipelines.
References
2-(Oxan-2-yl)propan-2-amine Hydrochloride: A Sterically Hindered Chiral Building Block in Advanced Therapeutics
Executive Summary
In the landscape of modern medicinal chemistry, the strategic incorporation of sp³-rich, conformationally rigid motifs is a proven tactic to enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates. 2-(Oxan-2-yl)propan-2-amine hydrochloride (CAS: 1506878-85-8)[1] represents a highly specialized chiral building block that merges the favorable physicochemical properties of a tetrahydropyran (THP) ring with the extreme steric shielding of a gem-dimethyl primary amine[2].
This technical guide explores the structural causality behind its utility, details the self-validating protocols required to resolve its enantiomers, and provides optimized methodologies for coupling this sterically hindered amine into complex pharmaceutical scaffolds.
Structural and Stereochemical Significance
The Tetrahydropyran (THP) Bioisostere
The tetrahydropyran ring is widely deployed in drug discovery as a bioisostere for cyclohexane. By replacing a methylene group (CH₂) with an oxygen atom, the THP ring lowers the overall lipophilicity (LogP) of the molecule while introducing a new hydrogen bond acceptor[3]. This modification directly improves the absorption, distribution, metabolism, and excretion (ADME) profile of the resulting drug. Furthermore, the THP ring restricts the conformational entropy of the molecule, allowing for tighter, more specific target-enzyme binding interactions[3].
Steric Shielding via the gem-Dimethyl Group
The defining feature of 2-(oxan-2-yl)propan-2-amine is the attachment of the primary amine to a carbon bearing two methyl groups (a propan-2-amine moiety). This creates a severe steric shield around the nitrogen atom.
-
Causality in Biology: This steric bulk physically blocks metabolic enzymes (such as monoamine oxidases) from accessing the amine, drastically increasing the metabolic half-life of the drug in vivo. For example, the incorporation of THP-amine motifs was critical in the development of AstraZeneca's ATM kinase inhibitor AZD0156, enabling oral bioavailability that earlier, less hindered analogues lacked[4].
-
Causality in Synthesis: The same steric bulk that protects the amine biologically also makes it kinetically resistant to standard synthetic coupling conditions, necessitating highly reactive, specialized reagents[5].
Workflow for integrating chiral THP-amines into kinase inhibitor scaffolds.
Chiral Resolution of the Racemic Amine
The synthesis of functionalized 4-aminotetrahydropyran scaffolds often yields a racemic mixture[6]. Because the stereochemistry of chiral amines dictates their biological efficacy, obtaining enantiomerically pure 2-(oxan-2-yl)propan-2-amine is a critical prerequisite[7].
The most robust method for resolving this racemate is through diastereomeric salt formation using an enantiopure chiral acid, such as (+)-Dibenzoyl-D-tartaric acid ((+)-DBTA)[7].
The Causality of Resolution: Unlike enantiomers, which possess identical physical properties in an achiral environment, diastereomeric salts exhibit distinct crystal lattice energies and solubilities. This thermodynamic difference allows the less soluble diastereomer to preferentially crystallize out of the solvent matrix, leaving the unwanted isomer dissolved in the mother liquor[7].
Protocol 1: Diastereomeric Salt Resolution using (+)-DBTA
This protocol is a self-validating system; the success of the resolution is quantitatively confirmed via chiral HPLC before proceeding to downstream synthesis.
-
Dissolution: In a 250 mL round-bottom flask, dissolve 1.0 equivalent of (+)-DBTA in a 1:1 mixture of anhydrous dichloromethane (DCM) and methanol (MeOH). Apply gentle heating (40°C) to ensure complete dissolution[7].
-
Salt Formation: Slowly add 1.0 equivalent of racemic 2-(oxan-2-yl)propan-2-amine free base to the stirring acid solution over 15 minutes. The acid-base reaction is exothermic; maintain the internal temperature below 30°C to prevent solvent boil-off.
-
Fractional Crystallization: Allow the solution to cool to room temperature, then transfer to a 4°C environment for 24 hours. The less soluble diastereomeric salt will preferentially crystallize[7].
-
Isolation: Collect the prismatic crystals via vacuum filtration. Wash the filter cake with a minimal volume of cold methanol to remove any mother liquor residues containing the unwanted enantiomer.
-
Alkaline Cleavage: Suspend the isolated salt in 20 mL of deionized water. Slowly add 50% w/w NaOH solution with vigorous stirring until the pH reaches 12. This neutralizes the tartaric acid, liberating the free enantiopure amine as an immiscible organic layer[7].
-
Extraction & Recovery: Extract the aqueous phase with three 15 mL portions of methyl tert-butyl ether (MTBE). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the enantiomerically enriched amine.
-
System Validation: Determine the enantiomeric excess (ee) of the resolved amine using chiral High-Performance Liquid Chromatography (HPLC). An ee of >98% validates the fractional crystallization efficiency. If the ee is lower, perform a second recrystallization of the salt from methanol prior to the alkaline cleavage step.
Diastereomeric salt resolution of racemic THP-amines using (+)-DBTA.
Overcoming Steric Hindrance in Amide Coupling
Integrating 2-(oxan-2-yl)propan-2-amine into a larger drug scaffold via amide bond formation presents a significant kinetic challenge. Standard carbodiimide reagents (e.g., EDC, DCC) fail because the gem-dimethyl group blocks the incoming amine from attacking the relatively stable O-acylisourea intermediate[5].
The Causality of Reagent Selection: To overcome this barrier, uronium-based coupling reagents such as HATU (or COMU) must be utilized. HATU rapidly converts the carboxylic acid into a highly electron-deficient HOAt ester. The nitrogen atom in the HOAt ring provides a neighboring-group effect, utilizing hydrogen bonding to pre-organize and accelerate the attack of the sterically hindered amine[5]. Furthermore, a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is mandatory; its own steric bulk prevents it from competing with the THP-amine for the activated electrophile[8].
Table 1: Comparative Coupling Efficiencies for Sterically Hindered THP-Amines
| Coupling Reagent | Base | Solvent | Time (h) | Yield (%) | Mechanistic Note |
| EDC / NHS | TEA | DMF | > 24 | < 15% | Severe steric clash prevents aminolysis of the NHS ester. |
| DCC / HOBt | TEA | DCM | 24 | 25 - 30% | Sluggish reaction; significant N-acylurea byproduct formation. |
| HATU | DIPEA | DMF | 2 - 4 | 85 - 92% | HOAt ester accelerates attack via neighboring-group participation[5]. |
| COMU | DIPEA | DMF | 1 - 3 | 88 - 95% | Morpholino-based uronium salt offers high reactivity and lower epimerization. |
Protocol 2: HATU-Mediated Amide Coupling
This protocol utilizes a self-validating LC-MS tracking system to prevent premature reaction quenching, a common failure point when working with hindered amines.
-
Activation: In a flame-dried flask under a nitrogen atmosphere, dissolve the target carboxylic acid scaffold (1.0 eq) and HATU (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration. The presence of water will hydrolyze the activated ester, so anhydrous conditions are critical[5].
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to the mixture[8]. Stir for 10 minutes at room temperature. Visual Validation: A color change from colorless to pale yellow indicates the successful release of the HOAt anion and formation of the active ester[5].
-
Amine Introduction: Add 2-(oxan-2-yl)propan-2-amine hydrochloride (1.1 eq) directly to the activated mixture. The excess DIPEA will deprotonate the hydrochloride salt, liberating the free base in situ[5].
-
Reaction: Elevate the temperature and stir the mixture at 40°C for 3-4 hours. The gentle heating provides the necessary kinetic energy to overcome the steric barrier imposed by the gem-dimethyl group[5].
-
System Validation (LC-MS): Before quenching, withdraw a 10 µL aliquot, dilute in methanol, and analyze via LC-MS. The complete disappearance of the HOAt-ester intermediate mass and the emergence of the product mass peak validates the completion of the sterically hindered coupling.
-
Work-up: Quench the reaction with saturated aqueous NaHCO₃. Extract the product with ethyl acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over MgSO₄, filter, and concentrate under reduced pressure.
References
-
1506878-85-8 | 2-(oxan-2-yl)propan-2-amine BIOFOUNT [Link][1]
-
Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery PubMed [Link][6]
Sources
- 1. bio-fount.com [bio-fount.com]
- 2. Propan-2-amine | Sigma-Aldrich [sigmaaldrich.com]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. advancedchemtech.com [advancedchemtech.com]
The Strategic Integration of 2-(Oxan-2-yl)propan-2-amine Derivatives in Modern Drug Discovery: Escaping Flatland
Executive Summary
For decades, medicinal chemistry pipelines were dominated by planar, sp²-hybridized aromatic scaffolds due to the robustness of cross-coupling reactions. However, this over-reliance resulted in drug candidates with poor aqueous solubility, high off-target toxicity, and high clinical attrition rates. The paradigm shift toward three-dimensional, sp³-rich molecular architectures—famously termed the 1[1]—has fundamentally altered library design.
Within this context, 2-(oxan-2-yl)propan-2-amine (CAS: 1506878-85-8)[2] and its derivatives have emerged as highly specialized, premium building blocks. By combining a polar tetrahydropyran (oxane) ring with a sterically hindered α,α -dimethyl primary amine, this scaffold offers a unique vector to improve pharmacokinetic profiles, modulate basicity, and protect against metabolic degradation. This whitepaper provides an in-depth technical analysis of the structural rationale, physicochemical profiling, and synthetic methodologies associated with this critical class of compounds.
Structural Rationale & Physicochemical Profiling
The design of 2-(oxan-2-yl)propan-2-amine is not arbitrary; every structural feature serves a precise pharmacological purpose. As Application Scientists, we must understand the causality behind these structural choices to effectively deploy them in lead optimization.
The Oxane (Tetrahydropyran) Ring
Substituting a standard carbocyclic ring (like cyclohexane) with an oxane ring introduces an oxygen heteroatom that acts as a potent hydrogen bond acceptor.
-
Causality: This single atom substitution significantly lowers the partition coefficient (clogP) of the molecule. Lower lipophilicity directly translates to enhanced aqueous solubility ( logS ), a critical parameter for oral bioavailability. Furthermore, it increases the fraction of sp³ carbons ( Fsp3 ), which statistically correlates with higher clinical success rates[1].
The α,α -Dimethyl Amine Motif
Primary amines are highly desirable in drug design for their ability to form strong salt bridges with target proteins (e.g., aspartate or glutamate residues in GPCRs and kinases). However, exposed primary amines are liabilities: they are rapidly oxidatively deaminated by Cytochrome P450 enzymes and Monoamine Oxidases (MAOs), and their high basicity often leads to promiscuous binding to the hERG potassium channel, causing cardiotoxicity[3].
-
Causality: The gem-dimethyl group (propan-2-amine moiety) provides intense steric shielding around the basic nitrogen. This steric bulk physically blocks the active sites of MAO enzymes, preventing metabolic degradation. Additionally, the steric hindrance slightly attenuates the nucleophilicity and apparent pKa of the amine, which 3 while preserving the necessary ionic interactions for target engagement[3].
Comparative Data Presentation
The table below illustrates how the 2-(oxan-2-yl)propan-2-amine scaffold bridges the gap between planar amines and overly lipophilic 3D amines.
| Property / Feature | Benzylamine (Flat/2D) | 1-Adamantylamine (Lipophilic 3D) | 2-(Oxan-2-yl)propan-2-amine (Polar 3D) |
| Fsp3 | 0.14 | 1.00 | 1.00 |
| Steric Shielding | Low | Very High | High ( α,α -dimethyl) |
| Aqueous Solubility | Moderate | Very Low | High (Oxane oxygen handle) |
| Metabolic Stability | Low (MAO substrate) | High | High (Sterically blocked) |
| hERG Liability | Moderate | High (Highly lipophilic) | Low (Polar, shielded amine) |
Synthetic Methodologies: The Ritter Reaction Protocol
Synthesizing highly hindered primary amines presents a distinct chemical challenge. Standard reductive amination is impossible here because the α -carbon is fully substituted (quaternary), precluding the formation of an imine intermediate.
To bypass this, we utilize the Ritter Reaction . This approach leverages the stability of a tertiary carbocation, trapping it with a sterically small nucleophile (acetonitrile) to forge the sterically congested C-N bond.
Step-by-Step Experimental Workflow
Step 1: Carbinol Formation (Grignard Addition)
-
Charge a flame-dried flask with methyl tetrahydropyran-2-carboxylate (1.0 eq) and anhydrous THF (0.5 M) under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add methylmagnesium bromide (3.0 M in diethyl ether, 2.5 eq) dropwise over 30 minutes to control the exothermic reaction.
-
Validation Checkpoint: Quench a small aliquot and analyze via TLC. The ester starting material should be completely consumed, yielding 2-(oxan-2-yl)propan-2-ol.
Step 2: Ritter Reaction (C-N Bond Formation)
-
Dissolve the isolated 2-(oxan-2-yl)propan-2-ol (1.0 eq) in anhydrous acetonitrile (10.0 eq), which acts as both solvent and nucleophile.
-
Cool the mixture to 0 °C.
-
Slowly add concentrated sulfuric acid ( H2SO4 , 2.0 eq) dropwise. The strong acid dehydrates the alcohol, generating a stable tertiary carbocation adjacent to the oxane ring.
-
Allow the reaction to warm to room temperature and stir for 4 hours. The acetonitrile attacks the carbocation, forming a nitrilium ion that is subsequently hydrated upon aqueous workup to form the N-(2-(oxan-2-yl)propan-2-yl)acetamide intermediate.
Step 3: Hydrolysis to the Free Amine
-
Suspend the crude acetamide in 6 M HCl and heat to reflux (100 °C) for 12 hours.
-
Causality: The severe steric hindrance makes basic hydrolysis extremely slow; harsh acidic conditions are required to cleave the amide bond.
-
Cool the mixture, wash with diethyl ether to remove organic impurities, and basify the aqueous layer with NaOH to pH 12.
-
Extract with dichloromethane, dry over Na2SO4 , and evaporate to yield the pure 2-(oxan-2-yl)propan-2-amine.
-
Validation Checkpoint: The final product will react with a ninhydrin stain on a TLC plate to form a deep purple spot, definitively confirming the presence of a primary amine.
Mechanistic Visualization
Fig 1. Mechanistic pathway of the Ritter reaction to synthesize 2-(oxan-2-yl)propan-2-amine.
Conclusion
The integration of 2-(oxan-2-yl)propan-2-amine derivatives represents a masterclass in rational drug design. By intentionally selecting a scaffold that maximizes Fsp3 while strategically deploying steric bulk to shield metabolic liabilities, medicinal chemists can rescue promising pharmacophores that would otherwise fail due to poor ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. As the industry continues its escape from flatland, mastering the synthesis and application of these complex, sterically hindered amines will remain a cornerstone of successful therapeutic development.
References
-
Title: Escape from flatland: increasing saturation as an approach to improving clinical success Source: PubMed (NIH) / Journal of Medicinal Chemistry URL: [Link][1]
-
Title: Modular Access to N–SF₅ azetidines Source: ChemRxiv URL: [Link][3]
Sources
Methodological & Application
Synthesis procedure for 2-(Oxan-2-yl)propan-2-amine hydrochloride
An Application Note for the Synthesis of 2-(Oxan-2-yl)propan-2-amine hydrochloride
Authored by: Gemini, Senior Application Scientist
Introduction
2-(Oxan-2-yl)propan-2-amine hydrochloride is a heterocyclic compound with significant potential as a versatile building block in medicinal chemistry and drug discovery. The incorporation of a tetrahydropyran (oxane) ring, a common motif in many natural products and bioactive molecules, coupled with a tertiary amine functional group, makes it an attractive scaffold for the synthesis of novel chemical entities. This document provides a comprehensive guide for the synthesis of 2-(Oxan-2-yl)propan-2-amine hydrochloride, intended for researchers, scientists, and professionals in drug development. The proposed synthetic route is a robust two-step process involving the preparation of a key ketone intermediate followed by a one-pot reductive amination and subsequent salt formation.
Synthetic Strategy Overview
The synthesis of the target compound is approached through a logical and efficient two-stage process. The first stage involves the synthesis of the ketone precursor, 2-acetyl-tetrahydropyran. While various methods exist for the formation of tetrahydropyran rings, for the purpose of this guide, we will assume the availability of a suitable starting material that can be converted to the desired ketone. The second, and key, stage is the conversion of this ketone to the corresponding primary amine via reductive amination. This is a well-established and highly versatile method for amine synthesis.[1][2] The final step is the conversion of the free amine to its more stable and handleable hydrochloride salt.
Figure 1: Overall synthetic workflow for 2-(Oxan-2-yl)propan-2-amine hydrochloride.
Part I: Synthesis of 2-Acetyl-tetrahydropyran
The synthesis of the key ketone intermediate, 2-acetyl-tetrahydropyran, can be achieved through various established organometallic routes. A common and effective method involves the reaction of a suitable tetrahydropyran-based starting material, such as a lactone or a 2-substituted tetrahydropyran, with an appropriate organometallic reagent followed by oxidation if necessary. For instance, the addition of methylmagnesium bromide to a 2-cyanotetrahydropyran or a tetrahydropyran-2-carboxylic acid derivative, followed by workup and oxidation, would yield the desired product.
Part II: Reductive Amination and Hydrochloride Salt Formation
This stage focuses on the conversion of 2-acetyl-tetrahydropyran to the target amine hydrochloride.
Mechanism of Reductive Amination
Reductive amination is a powerful reaction that transforms a carbonyl group into an amine through an intermediate imine.[3] The process begins with the nucleophilic attack of ammonia on the carbonyl carbon of the ketone, forming a hemiaminal intermediate. This is followed by the elimination of a water molecule to form an imine. The imine is then reduced in situ by a suitable reducing agent to yield the final amine.
Sources
Application Note: Dissolution Dynamics and HPLC Sample Preparation for 2-(Oxan-2-yl)propan-2-amine Hydrochloride
Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Matrix: Active Pharmaceutical Ingredient (API) Intermediates / Fine Chemicals Technique: High-Performance Liquid Chromatography (RP-HPLC & HILIC)
Chemical Profiling & The Dissolution Challenge
2-(Oxan-2-yl)propan-2-amine hydrochloride is a highly polar, hydrophilic molecule featuring a sterically hindered primary amine attached to a tetrahydropyran (oxane) ring. In analytical chromatography, handling aliphatic amine hydrochlorides presents a unique set of thermodynamic and kinetic challenges.
Because the molecule is supplied as a hydrochloride salt, its crystal lattice energy is easily overcome by the high dielectric constant of water, rendering it freely soluble in aqueous media[1]. However, its solubility in pure organic solvents (such as acetonitrile or methanol) is severely restricted. This creates a fundamental conflict during HPLC sample preparation: the solvent that best dissolves the analyte (water) is often chromatographically incompatible with the mobile phase required to retain it.
Quantitative Physicochemical Profile
To design a robust dissolution protocol, we must first establish the analyte's quantitative boundaries.
Table 1: Physicochemical and Solubility Profile of 2-(Oxan-2-yl)propan-2-amine HCl
| Parameter | Value / Characteristic | Chromatographic Implication |
| Molecular Formula | C₈H₁₇NO • HCl | Low molecular weight; requires low UV wavelength or MS/CAD detection. |
| Molecular Weight | ~179.69 g/mol (Salt form) | High mass-to-charge ratio in ionized state. |
| Amine pKa | ~10.0 - 10.5 (Estimated) | Remains fully protonated (ionized) at typical acidic HPLC pH (2.0 - 4.0). |
| Aqueous Solubility | > 50 mg/mL (Freely Soluble) | Rapid dissolution in water; risk of solvent-shock in HILIC. |
| Organic Solubility | < 1 mg/mL in pure Acetonitrile | Will precipitate if dissolved directly in 100% ACN. |
The Causality of Diluent Selection: Expertise & Experience
In HPLC, the sample solvent (diluent) is not merely a carrier; it is a localized micro-environment that dictates the initial interaction between the analyte and the stationary phase.
The "Solvent Effect" Phenomenon
If the diluent is chromatographically "stronger" than the mobile phase, the analyte will travel rapidly through the column within the sample plug before partitioning into the stationary phase. This causes severe peak fronting, peak splitting, or total breakthrough[2].
-
For Reversed-Phase (RP-HPLC): The mobile phase is typically highly aqueous (e.g., 90% Buffer) to retain the polar protonated amine. Therefore, the diluent must also be highly aqueous.
-
For HILIC (Hydrophilic Interaction): HILIC is often preferred for polar amines to achieve superior retention. The mobile phase is highly organic (e.g., 80% Acetonitrile). Injecting a 100% aqueous sample into a HILIC system will obliterate the delicate water-enriched layer on the silica surface, causing catastrophic peak distortion.
The Two-Step Dissolution Strategy
To satisfy HILIC requirements, we must inject a high-organic sample. However, the HCl salt will not dissolve in pure acetonitrile. The causal solution is a Two-Step Dissolution : We first use a micro-volume of water to break the ionic crystal lattice, and then dilute to volume with acetonitrile to match the mobile phase.
Artifactual Degradation Warning
Prolonged sonication of amine hydrochlorides in acetonitrile can lead to artifactual formylation—a degradation pathway catalyzed by trace impurities (like formaldehyde or formic acid) inherent in HPLC-grade ACN[3]. Therefore, sonication time must be strictly controlled, and the protocol must be self-validating to monitor for degradation peaks.
Mechanistic Workflows & Visualizations
Figure 1: Step-by-step workflow for the dissolution of amine hydrochloride salts to prevent solvent-shock.
Figure 2: Mechanistic pathway of diluent selection and stationary phase interactions for RP-HPLC vs. HILIC.
Diluent Optimization Matrix
Table 2: Diluent Selection based on Chromatographic Mode
| HPLC Mode | Column Chemistry | Recommended Diluent Ratio | Scientific Rationale |
| RP-HPLC | C18 / C8 / Phenyl | 90% Water : 10% Acetonitrile | Matches the highly aqueous mobile phase required to retain polar amines. Prevents peak fronting. |
| HILIC | Bare Silica / Amide | 20% Water : 80% Acetonitrile | 20% water is the minimum required to break the HCl salt lattice; 80% ACN prevents stationary phase disruption. |
Step-by-Step Experimental Protocols
Protocol A: Two-Step Dissolution for HILIC Analysis (Target: 1.0 mg/mL)
This protocol ensures complete dissolution of the HCl salt while maintaining the high organic ratio required for HILIC.
-
Analytical Weighing: Accurately weigh 10.0 mg of 2-(Oxan-2-yl)propan-2-amine hydrochloride into a clean, dry 10 mL Class A volumetric flask.
-
Aqueous Solubilization (Lattice Breaking): Add exactly 2.0 mL of HPLC-grade Water (or your specific aqueous mobile phase buffer, e.g., 10 mM Ammonium Formate, pH 3.0).
-
Primary Agitation: Gently swirl the flask for 60 seconds. The powder should dissolve almost instantly, yielding a clear solution.
-
Organic Dilution: Slowly dilute to the 10.0 mL mark with HPLC-grade Acetonitrile. Invert the flask 5-7 times to ensure a homogenous mixture (Final ratio: 80:20 ACN:Water).
-
Controlled Sonication: Sonicate the flask for a maximum of 3 minutes to degas and ensure micro-homogeneity. Crucial Note: Do not exceed 5 minutes to prevent artifactual formylation of the amine[3].
-
Filtration: Filter the solution through a 0.22 µm PTFE syringe filter into an amber HPLC vial. Discard the first 1 mL of filtrate to saturate the filter membrane.
Protocol B: Direct Dissolution for RP-HPLC Analysis (Target: 1.0 mg/mL)
A simpler protocol utilizing an aqueous-rich diluent.
-
Analytical Weighing: Weigh 10.0 mg of the API into a 10 mL volumetric flask.
-
Diluent Addition: Add 8.0 mL of the pre-mixed RP-HPLC Diluent (e.g., 90:10 Water:Acetonitrile).
-
Sonication: Sonicate for 2-3 minutes. Because the diluent is highly aqueous, the HCl salt will dissolve rapidly without the risk of organic-induced degradation[1].
-
Volume Adjustment: Make up to the mark with the RP-HPLC Diluent and invert to mix.
-
Filtration: Filter through a 0.22 µm PVDF or Hydrophilic PTFE syringe filter into an HPLC vial.
Self-Validating System Checks (Trustworthiness)
To ensure the integrity of the sample preparation, the following self-validating checks must be integrated into the analytical sequence:
-
The Tyndall Effect Test (Pre-Injection): Shine a laser pointer through the volumetric flask after dissolution. If the beam is visible as a solid line, micro-particulates (undissolved salt) are still present. Add 1% more water or increase sonication by 1 minute.
-
Chromatographic Symmetry Check: Evaluate the USP Tailing Factor ( Tf ) of the main peak. A self-validating diluent will yield a Tf between 0.9 and 1.5. If Tf>1.5 , the diluent is likely too strong (too much organic for RP-HPLC, or too much water for HILIC).
-
Solution Stability Validation: Inject the prepared sample at T=0 and again at T=24 hours (stored in the autosampler at 5°C). Compare the chromatograms. The appearance of new relative retention time (RRT) peaks indicates amine degradation (e.g., formylation or hydrolysis)[3],[1]. If degradation exceeds 0.1%, the sample must be prepared fresh immediately prior to injection.
References
-
A Validated RP-HPLC Method for Simultaneous Estimation of Tizanidine and Nimesulide in Bulk and Pharmaceutical Formulation Source: Research Journal of Pharmacy and Technology (RJPT) URL:[Link]
-
Artifactual formylation of the secondary amine of duloxetine hydrochloride by acetonitrile in the presence of titanium dioxide: Implications for HPLC method development Source: ResearchGate / Journal of Pharmaceutical and Biomedical Analysis URL:[Link]
Sources
Application Note: Overcoming Steric Hindrance in Peptide Coupling Using 2-(Oxan-2-yl)propan-2-amine Hydrochloride
Introduction & Structural Rationale
In modern drug discovery, incorporating sterically hindered aliphatic amines is a proven strategy for improving metabolic stability, increasing lipophilicity, and restricting the conformational flexibility of lead compounds. 2-(Oxan-2-yl)propan-2-amine hydrochloride (Free base CAS: 1506878-85-8) [1] is a prime example of such a building block.
Structurally, this compound features a primary amine situated on a fully substituted tert-alkyl carbon. The α -carbon is flanked by two methyl groups and a bulky tetrahydropyran (oxane) ring. While this extreme steric bulk is highly desirable for biological target binding and preventing enzymatic degradation, it presents a severe kinetic barrier during synthetic amide bond formation. Nucleophilic attack by this amine on a standard activated carbonyl is highly unfavorable due to severe steric clash at the tetrahedral intermediate stage.
Mechanistic Insights & Reagent Selection
As a Senior Application Scientist, it is critical to understand why standard protocols fail before designing a new workflow. Standard carbodiimide chemistry (e.g., EDC/HOBt) relies on the formation of an O-acylisourea followed by an active ester. For unhindered amines, aminolysis of the HOBt ester is rapid. However, for tert-alkyl amines like 2-(oxan-2-yl)propan-2-amine, the trajectory of nucleophilic attack is physically blocked. This leads to extended reaction times, allowing competing side reactions (such as active ester hydrolysis or epimerization of the carboxylic acid) to dominate.
To overcome this, we must alter the electronics and geometry of the transition state:
-
Neighboring Group Participation (HATU/COMU): Replacing HOBt with HOAt-derived reagents (like HATU) introduces a nitrogen atom at the 7-position of the benzotriazole ring. This nitrogen acts as an intramolecular hydrogen-bond acceptor, anchoring the incoming hindered amine and stabilizing the transition state, thereby accelerating the reaction despite the steric bulk [2].
-
Steric Minimization via Acid Fluorides: For the most recalcitrant couplings, generating an acyl fluoride in situ using reagents like TFFH or Pentafluoropyridine (PFP) is the optimal self-validating strategy. The fluorine atom is small (van der Waals radius ~1.47 Å) and highly electronegative, creating a highly reactive, sterically unencumbered electrophile that resists the formation of unreactive oxazolones [3, 4].
-
Base Selection: Because the amine is supplied as a hydrochloride salt, stoichiometric addition of a non-nucleophilic tertiary base is mandatory. N,N-Diisopropylethylamine (DIPEA) is strictly preferred over Triethylamine (TEA). DIPEA is more sterically hindered, preventing it from acting as a competing nucleophile against the highly reactive activated esters or acyl fluorides.
Experimental Protocols
The following self-validating workflows are designed specifically for 2-(Oxan-2-yl)propan-2-amine hydrochloride. Protocol A is the first-line approach. Protocol B is reserved for coupling to heavily substituted or α -chiral carboxylic acids where epimerization is a risk.
Protocol A: HATU-Mediated Coupling (First-Line Approach)
This protocol utilizes intramolecular hydrogen bonding to facilitate the coupling of the hindered amine.
-
Preparation: In an oven-dried vial under nitrogen, dissolve the carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.1 M.
-
Pre-activation: Add DIPEA (2.0 eq) dropwise. Stir the mixture at room temperature for 5 minutes to ensure complete formation of the OAt active ester. (Prolonged pre-activation can lead to guanidinium byproducts).
-
Amine Addition: In a separate vial, suspend 2-(Oxan-2-yl)propan-2-amine hydrochloride (1.2 eq) in a minimal volume of DMF and add DIPEA (1.5 eq) to liberate the free base.
-
Coupling: Transfer the free amine solution to the activated acid mixture.
-
Incubation & Monitoring: Stir the reaction at 40 °C. The elevated temperature provides the necessary kinetic energy to overcome the steric barrier. Monitor via LC-MS. Aminolysis should reach >85% conversion within 4–6 hours.
-
Workup: Quench with saturated aqueous NH4Cl , extract with Ethyl Acetate, wash with 5% NaHCO3 and brine, dry over Na2SO4 , and concentrate for purification.
Protocol B: In Situ Acid Fluoride Generation via TFFH (Rescue Protocol)
Use this protocol if Protocol A yields <20% product or results in significant epimerization.
-
Preparation: Dissolve the carboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM) (0.1 M). Note: DCM is preferred over DMF for acid fluorides to minimize hydrolysis.
-
Activation: Add TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) (1.2 eq) followed by DIPEA (3.0 eq).
-
Validation Step: Stir for 30 minutes at room temperature. Take a 5 µL aliquot, quench in methanol, and verify the formation of the methyl ester via LC-MS (this confirms the successful generation of the intermediate acyl fluoride) [3].
-
Coupling: Add 2-(Oxan-2-yl)propan-2-amine hydrochloride (1.5 eq) directly to the reaction mixture as a solid, followed by an additional 1.5 eq of DIPEA.
-
Incubation: Stir at room temperature for 12–18 hours. The small steric profile of the acyl fluoride allows for high-yielding coupling without the need for heating.
Quantitative Data Presentation
The table below summarizes the expected coupling efficiencies when reacting a generic aliphatic carboxylic acid with 2-(Oxan-2-yl)propan-2-amine hydrochloride under various activation strategies.
| Coupling Reagent | Active Intermediate | Base Used | Temp (°C) | Time (h) | Expected Yield (%) | Epimerization Risk |
| EDC / HOBt | OBt Ester | DIPEA | 25 | 24 | < 15% | Low |
| HATU | OAt Ester | DIPEA | 40 | 6 | 75 - 85% | Moderate |
| COMU | Oxyma Ester | DIPEA | 40 | 6 | 80 - 90% | Low |
| TFFH | Acyl Fluoride | DIPEA | 25 | 18 | > 90% | Very Low |
Visualizations
Workflow for selecting coupling reagents for sterically hindered amines.
Mechanistic pathway of hindered amide bond formation via activated electrophiles.
References
-
ResearchGate. "A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates." RSC Advances. Available at:[Link]
-
ACS Publications. "Carboxylic Acid Deoxyfluorination and One-Pot Amide Bond Formation Using Pentafluoropyridine (PFP)." Organic Letters. Available at:[Link]
Application Note: Step-by-Step Synthesis and Mechanistic Validation of 2-(Oxan-2-yl)propan-2-amine Hydrochloride
Executive Summary & Strategic Rationale
The synthesis of bulky, lipophilic tertiary carbinamines—such as 2-(oxan-2-yl)propan-2-amine hydrochloride (also known as 2-(tetrahydro-2H-pyran-2-yl)propan-2-amine hydrochloride)—presents a unique challenge in medicinal chemistry. This structural motif is highly valued in modern drug discovery for its ability to increase metabolic stability and modulate the physicochemical properties of CNS-active pharmacophores.
Because standard reductive amination or nucleophilic substitution approaches fail for fully substituted tertiary carbons due to severe steric hindrance, we must rely on a carbocation-mediated framework. This guide details a highly optimized, four-step synthetic cascade. We begin with a Grignard addition to establish the tertiary alcohol, followed by a modified Ritter reaction using chloroacetonitrile. The causality behind selecting chloroacetonitrile over standard acetonitrile is critical: while standard acetamides are notoriously resistant to hydrolysis (often requiring prolonged reflux in 6N HCl, which would degrade the oxan ring), the intermediate chloroacetamide can be cleaved under exceptionally mild conditions using thiourea [1].
Synthetic Workflow
Fig 1: Four-step forward synthetic workflow for 2-(oxan-2-yl)propan-2-amine hydrochloride.
Quantitative Data & Yield Analysis
The following table summarizes the expected operational metrics for this protocol when executed at a 50 mmol scale.
| Step | Chemical Transformation | Key Reagents | Expected Yield | Primary Purification Method |
| 1 | Ester → Tertiary Alcohol | MeMgBr, THF | 88 – 92% | Aqueous Workup & Extraction |
| 2 | Alcohol → Chloroacetamide | ClCH2CN, H2SO4, AcOH | 78 – 85% | Precipitation & Filtration |
| 3 | Chloroacetamide → Amine | Thiourea, EtOH, AcOH | 82 – 88% | Acid-Base Extraction |
| 4 | Free Amine → HCl Salt | 4M HCl/Dioxane, Et2O | > 95% | Filtration & Vacuum Drying |
Step-by-Step Experimental Protocols
Note: 2-(oxan-2-yl)propan-2-amine possesses a chiral center at the C2 position of the oxan ring. Starting from racemic methyl oxane-2-carboxylate will yield a racemic mixture of the target amine.
Step 1: Synthesis of 2-(Oxan-2-yl)propan-2-ol via Grignard Addition
Objective: Convert the ester to a tertiary alcohol through double nucleophilic addition.
-
Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a nitrogen inlet.
-
Reagent Loading: Dissolve methyl oxane-2-carboxylate (50.0 mmol, 7.21 g) in anhydrous THF (100 mL). Cool the reaction mixture to 0 °C using an ice-water bath.
-
Addition: Charge the addition funnel with Methylmagnesium bromide (MeMgBr, 3.0 M in diethyl ether, 125.0 mmol, 41.6 mL). Add the Grignard reagent dropwise over 45 minutes.
-
Mechanistic Insight: 2.0 equivalents are strictly required for the double addition. The 0.5 equivalent excess compensates for adventitious moisture and ensures complete conversion of the intermediate ketone [2].
-
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature, stirring for 4 hours.
-
Workup: Carefully quench the reaction by dropwise addition of saturated aqueous NH4Cl (50 mL) at 0 °C.
-
Causality: Using NH4Cl instead of a strong acid prevents premature acid-catalyzed dehydration of the newly formed tertiary alcohol.
-
-
Isolation: Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield a pale yellow oil.
-
Validation Checkpoint: TLC (Hexanes/EtOAc 7:3) should show complete consumption of the ester (higher Rf) and the appearance of a strongly staining alcohol spot (lower Rf, stains dark blue with phosphomolybdic acid).
-
Step 2: Ritter Reaction to 2-Chloro-N-(2-(oxan-2-yl)propan-2-yl)acetamide
Objective: Install the nitrogen atom via carbocation generation and nitrile trapping.
-
Setup: In a 250 mL round-bottom flask, dissolve the crude 2-(oxan-2-yl)propan-2-ol (~45 mmol) in glacial acetic acid (30 mL).
-
Reagent Loading: Add chloroacetonitrile (90.0 mmol, 6.79 g). Cool the mixture to 0 °C.
-
Activation: Add concentrated H2SO4 (135.0 mmol, 7.2 mL) dropwise over 30 minutes.
-
Mechanistic Insight: The strong acid protonates the alcohol, driving the extrusion of water to form a tertiary carbocation. Acetic acid acts as a highly polar, non-nucleophilic solvent that stabilizes the carbocation while keeping the chloroacetonitrile in a homogenous phase [1].
-
-
Reaction: Stir the mixture at room temperature for 12 hours.
-
Workup & Isolation: Pour the viscous reaction mixture over crushed ice (150 g). The chloroacetamide intermediate will precipitate as a white solid. Filter the solid through a Büchner funnel, wash with cold water (3 × 30 mL), and dry under vacuum.
-
Validation Checkpoint: LC-MS should indicate the correct mass [M+H]⁺ for the chloroacetamide. The presence of the chlorine isotope pattern (approx. 3:1 ratio for M : M+2) acts as a self-validating structural confirmation.
-
Step 3: Thiourea-Mediated Amide Cleavage
Objective: Unmask the tertiary amine under mild conditions.
Fig 2: Mechanism of thiourea-mediated chloroacetamide cleavage to release the free amine.
-
Setup: Transfer the chloroacetamide (~36 mmol) to a 250 mL round-bottom flask equipped with a reflux condenser.
-
Reagent Loading: Add a solvent mixture of Ethanol and Acetic Acid (5:1 ratio, 60 mL total), followed by Thiourea (43.2 mmol, 3.29 g).
-
Causality: This specific solvent ratio ensures complete dissolution of the thiourea while providing the mild acidic environment necessary to drive the intramolecular cyclization of the isothiouronium intermediate, ultimately releasing the amine without degrading the acid-sensitive oxan ring [1].
-
-
Reaction: Heat the mixture to gentle reflux (80–85 °C) for 10 hours.
-
Workup: Cool to room temperature and concentrate the mixture under reduced pressure to remove the majority of the ethanol. Dilute with water (50 mL).
-
Isolation (Acid-Base Extraction): Wash the acidic aqueous layer with Diethyl Ether (2 × 30 mL) to remove non-basic impurities. Cool the aqueous layer to 0 °C and carefully basify to pH 10–11 using 2M NaOH. Extract the liberated free amine with Diethyl Ether (3 × 50 mL). Dry the combined ether extracts over anhydrous K2CO3.
-
Validation Checkpoint: The free base is highly lipophilic and will partition cleanly into the ether layer. Avoid using Na2SO4 or MgSO4 for drying here, as free amines can coordinate with magnesium or trap water in sulfate hydrates.
-
Step 4: Hydrochloride Salt Formation
Objective: Convert the volatile, oily free base into a stable, handleable solid.
-
Setup: Filter the dried ethereal solution of the free amine (~30 mmol) into a clean, dry 250 mL Erlenmeyer flask. Cool to 0 °C.
-
Reaction: Slowly add 4.0 M HCl in 1,4-dioxane (35.0 mmol, 8.75 mL) dropwise with vigorous swirling.
-
Mechanistic Insight: Utilizing HCl in dioxane rather than aqueous HCl ensures a strictly anhydrous environment. This prevents the formation of hygroscopic hydrates and forces the immediate precipitation of the highly crystalline hydrochloride salt.
-
-
Isolation: A dense white precipitate will form immediately. Stir for an additional 15 minutes at 0 °C to ensure complete precipitation.
-
Filtration: Filter the solid via vacuum filtration, wash with ice-cold anhydrous diethyl ether (2 × 20 mL), and dry overnight in a vacuum desiccator over P2O5.
-
Validation Checkpoint: ¹H NMR (D₂O) should show the characteristic gem-dimethyl protons as a sharp 6H singlet around 1.3-1.4 ppm, confirming the integrity of the tertiary carbinamine core.
-
References
-
Jirgensons, A.; Kauss, V.; Kalvinsh, I.; Gold, M. R. "A Practical Synthesis of tert-Alkylamines via the Ritter Reaction with Chloroacetonitrile." Synthesis 2000, 1709–1712.[Link]
-
Scott, J. S., et al. "Discovery of AZD9833, a Potent and Orally Bioavailable Selective Estrogen Receptor Degrader and Antagonist." Journal of Medicinal Chemistry 2020, 63 (23), 14780–14804.[Link]
Scale-Up Synthesis of 2-(Oxan-2-yl)propan-2-amine Hydrochloride: A Robust Route for Tertiary Carbinamine Building Blocks
Executive Summary & Scientific Rationale
The incorporation of sterically hindered amines (tertiary carbinamines) is a highly effective strategy in modern drug development to improve metabolic stability, modulate pKa, and increase lipophilicity. The target compound, 2-(oxan-2-yl)propan-2-amine hydrochloride (CAS: 1506878-85-8), is a valuable building block featuring a hydrophilic tetrahydropyran (THP) ring adjacent to a sterically demanding isopropylamine group.
The Synthetic Challenge: Direct amination of tertiary alcohols via SN2 displacement is fundamentally impossible due to extreme steric hindrance[1]. While the classical Ritter reaction (using acetonitrile or hydrogen cyanide) successfully forms the required C–N bond, it yields an N -tert-alkylacetamide or formamide. Hydrolyzing these sterically hindered amides requires extremely harsh conditions (e.g., refluxing 6 M HCl or strong base for several days). Subjecting 2-(oxan-2-yl)propan-2-ol to such aggressive hydrolysis would inevitably degrade the acid-sensitive THP ether ring, leading to ring-opening and polymerization.
The Solution (Causality & Route Selection): To bypass harsh deprotection conditions, this protocol utilizes a modified Ritter reaction employing chloroacetonitrile. This generates an electron-deficient chloroacetamide intermediate. As established by Jirgensons et al., the α -chloro group is highly susceptible to nucleophilic attack by thiourea[1]. This forms an isothiouronium intermediate that undergoes spontaneous intramolecular cyclization to 2-imino-4-thiazolidinone, concomitantly releasing the free tertiary amine under mild conditions (refluxing ethanol/acetic acid) that preserve the integrity of the THP ring[1].
Synthetic Workflow
Fig 1. Synthetic workflow for 2-(oxan-2-yl)propan-2-amine HCl via a modified Ritter sequence.
Detailed Experimental Protocols (100 g Scale)
Note: Every protocol below is designed as a self-validating system. Do not proceed to the next step without confirming the In-Process Control (IPC) metrics.
Step 1: Synthesis of 2-(Oxan-2-yl)propan-2-ol (Grignard Addition)
Causality: Methylmagnesium chloride (MeMgCl) is selected over Methyllithium (MeLi) because its lower basicity minimizes the enolization of the starting ester, leading to a cleaner reaction profile on a large scale.
-
Setup: Purge a 3 L jacketed reactor with N2 . Add methyl oxane-2-carboxylate (100.0 g, 0.69 mol) and anhydrous THF (800 mL). Cool the solution to 0 °C.
-
Addition: Dropwise, add a 3.0 M solution of MeMgCl in THF (506 mL, 1.52 mol, 2.2 eq) over 2 hours, maintaining the internal temperature below 10 °C.
-
Reaction: Allow the mixture to warm to room temperature (20 °C) and stir for 4 hours.
-
Quench & Workup: Cool to 0 °C and carefully quench with saturated aqueous NH4Cl (500 mL). Critical: NH4Cl maintains a near-neutral pH, preventing acid-catalyzed cleavage of the THP ring. Extract with Ethyl Acetate (3 x 400 mL). Wash organics with brine, dry over Na2SO4 , and concentrate under reduced pressure.
-
IPC Validation: GC-MS must show the complete disappearance of the starting material ( m/z 144) and the appearance of the dehydrated product ion ( [M−H2O]+ 128).
Step 2: Synthesis of 2-Chloro-N-(2-(oxan-2-yl)propan-2-yl)acetamide
Causality: Strict temperature control is mandatory. The THP ring is stable to cold H2SO4 /AcOH mixtures, but allowing the temperature to spike will result in catastrophic ether cleavage and polymerization.
-
Setup: To a 2 L reactor, add 2-(oxan-2-yl)propan-2-ol (80.0 g, 0.547 mol), chloroacetonitrile (62.0 g, 0.821 mol, 1.5 eq), and glacial acetic acid (400 mL). Cool to 0 °C.
-
Acid Addition: Slowly add concentrated H2SO4 (107.3 g, 1.09 mol, 2.0 eq) dropwise over 2 hours. Critical Parameter: The internal temperature must not exceed 10 °C[1].
-
Reaction: Stir at 15–20 °C for 12 hours.
-
Workup: Pour the viscous mixture over crushed ice (1 kg) with vigorous stirring. Extract with Ethyl Acetate (3 x 500 mL). Wash the combined organic layers with saturated NaHCO3 until the aqueous phase reaches pH ~7. Dry and concentrate to yield a viscous yellow oil.
-
IPC Validation: LC-MS must confirm the product mass ( [M+H]+ 220.1 / 222.1, displaying the characteristic 3:1 chlorine isotope pattern).
Step 3: Synthesis of 2-(Oxan-2-yl)propan-2-amine (Thiourea Cleavage)
Causality: Thiourea acts as a soft nucleophile, displacing the α -chloride. The resulting intermediate cyclizes to form 2-imino-4-thiazolidinone, acting as an internal "spring-loaded" mechanism to cleave the amide bond without external strong acids[1].
-
Setup: In a 2 L round-bottom flask, dissolve the crude chloroacetamide (100.0 g, 0.455 mol) and thiourea (41.6 g, 0.546 mol, 1.2 eq) in a mixture of absolute ethanol (500 mL) and glacial acetic acid (100 mL) (5:1 v/v).
-
Reaction: Heat the mixture to a gentle reflux (80 °C) for 10 hours.
-
Workup: Cool to room temperature and dilute with deionized water (500 mL). Filter off the precipitated 2-imino-4-thiazolidinone byproduct.
-
Isolation: Cool the filtrate to 0 °C and basify to pH > 10 using 2 M NaOH (aq). Extract the free amine with Methyl tert-butyl ether (MTBE) (3 x 400 mL). Wash with brine, dry over Na2SO4 , and concentrate to afford the free base.
-
IPC Validation: LC-MS must show the complete disappearance of the chloroacetamide and the appearance of the free base ( [M+H]+ 144.2).
Step 4: Hydrochloride Salt Formation
-
Setup: Dissolve the free base (50.0 g, 0.349 mol) in anhydrous MTBE (400 mL) under a nitrogen atmosphere and cool to 0 °C.
-
Crystallization: Dropwise, add 2.0 M HCl in isopropanol (192 mL, 0.384 mol, 1.1 eq) over 30 minutes. A white precipitate will form immediately. Stir at 0 °C for 1 hour.
-
Isolation: Filter the solid under vacuum, wash with cold MTBE (2 x 100 mL), and dry in a vacuum oven at 40 °C for 24 hours.
-
IPC Validation: 1 H-NMR ( D2O ) must confirm the absence of MTBE/iPrOH and show correct integration for the THP and isopropyl protons.
Quantitative Data Summaries
Table 1: Reagent Stoichiometry and Yield Metrics
| Step | Transformation | Scale (Limiting Reagent) | Yield (%) | Mass Output | Purity Target |
| 1 | Grignard Addition | 100.0 g (0.69 mol) | 88% | 88.8 g | >95% (GC-MS) |
| 2 | Modified Ritter | 80.0 g (0.54 mol) | 85% | 102.1 g | >90% (LC-MS) |
| 3 | Thiourea Cleavage | 100.0 g (0.45 mol) | 82% | 53.5 g | >95% (LC-MS) |
| 4 | Salt Formation | 50.0 g (0.35 mol) | 90% | 56.4 g | >99% (HPLC) |
Table 2: In-Process Control (IPC) and Quality Specifications
| Step | Analytical Method | Key Indicator of Completion / Success |
| 1 | GC-MS | Disappearance of SM ( m/z 144); Appearance of product ( [M−H2O]+ 128). |
| 2 | LC-MS | Appearance of chloroacetamide ( [M+H]+ 220.1 / 222.1 isotopic pattern). |
| 3 | LC-MS | Disappearance of intermediate; Appearance of free base ( [M+H]+ 144.2). |
| 4 | 1 H-NMR ( D2O ) | Absence of organic solvents; sharp signals for the THP ether linkage. |
References
-
Jirgensons, A., Kauss, V., Kalvinsh, I., & Gold, M. R. "A Practical Synthesis of tert-Alkylamines via the Ritter Reaction with Chloroacetonitrile." Synthesis, 2000(12), 1709-1712. URL:[Link]
Sources
Application Note: Solvent Selection and Optimization for 2-(Oxan-2-yl)propan-2-amine Hydrochloride Reactions
Executive Summary
The compound 2-(Oxan-2-yl)propan-2-amine hydrochloride (CAS: 1506878-85-8 for the free base) presents a unique set of physicochemical challenges in organic synthesis. Structurally, it features a primary amine attached to an alpha-tertiary carbon (a tert-alkylamine system), which is further sterically hindered by an adjacent tetrahydropyran (oxan) ring. Furthermore, it is supplied as a hydrochloride salt.
For researchers and drug development professionals, achieving high yields in nucleophilic substitutions, amide couplings, or reductive aminations with this substrate requires precise solvent and base selection. This application note details the causality behind solvent effects, provides a decision matrix for reaction optimization, and outlines self-validating protocols to ensure reproducible scale-up.
Physicochemical Profiling & Causality in Solvent Selection
When designing workflows for 2-(Oxan-2-yl)propan-2-amine hydrochloride, two primary structural factors dictate the reaction kinetics and solvent compatibility:
-
Steric Hindrance (The α -Tertiary Effect): The bulky propan-2-yl group severely restricts the trajectory of electrophiles approaching the nitrogen lone pair. Consequently, the nucleophilic attack becomes the rate-limiting step. To accelerate this, polar aprotic solvents with high dielectric constants (e.g., DMF, NMP) are required to stabilize the highly polarized, charge-separated transition state [1].
-
Hydrochloride Salt Dissociation: The amine is protonated and non-nucleophilic in its resting state. A non-nucleophilic organic base, typically N,N-Diisopropylethylamine (DIPEA), must be used to liberate the free base. The chosen solvent must effectively solvate both the starting hydrochloride salt and the resulting DIPEA·HCl byproduct. If the solvent lacks sufficient solvating power (e.g., using pure Toluene or Hexanes), the precipitating DIPEA·HCl can coat the unreacted starting material, stalling the reaction [2].
Quantitative Solvent Selection Matrix
The following table summarizes the performance of various solvents across standard workflows involving this hindered amine.
| Solvent | Dielectric Constant ( ε ) | Solvation of Amine·HCl | Transition State Stabilization | Recommended Reaction Type |
| DMF | 36.7 | Excellent | High | Amide Coupling, SNAr |
| NMP | 32.2 | Excellent | High | Difficult Amide Couplings (Heating) |
| DMSO | 46.7 | Excellent | Very High | SNAr, Alkylation |
| DCE | 10.4 | Moderate | Low | Reductive Amination |
| 2-MeTHF | 6.9 | Poor | Low | Biocatalysis, Extractions |
Reaction Workflows & Visualizations
To systematically approach reactions with 2-(Oxan-2-yl)propan-2-amine hydrochloride, the following decision tree and mechanistic workflow should be utilized.
Solvent and Base Decision Tree
Decision matrix for solvent and base selection based on reaction pathway.
Mechanistic Causality in Amide Coupling
When coupling this hindered amine with a carboxylic acid, the use of uronium-based coupling reagents (like HATU) is mandatory. The solvent (DMF/NMP) plays a dual role: it prevents the precipitation of intermediates and stabilizes the highly ordered transition state during the nucleophilic attack of the bulky amine onto the OAt-active ester [3].
Mechanistic workflow of amide coupling highlighting solvent-mediated transition state stabilization.
Self-Validating Experimental Protocols
The following protocols are designed with built-in validation steps (LC-MS/TLC checkpoints) to ensure that the steric hindrance of the oxan-2-yl system does not lead to reagent degradation or false-positive completion signals.
Protocol A: High-Efficiency Amide Coupling
Objective: Couple 2-(Oxan-2-yl)propan-2-amine hydrochloride with a standard aliphatic/aromatic carboxylic acid.
Reagents:
-
Carboxylic Acid (1.0 eq)
-
2-(Oxan-2-yl)propan-2-amine hydrochloride (1.2 eq)
-
HATU (1.1 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF (0.2 M relative to acid)
Step-by-Step Methodology:
-
Pre-activation (Self-Validation Step 1): In an oven-dried flask under N₂, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF. Add DIPEA (1.5 eq) followed by HATU (1.1 eq). Stir at room temperature for 15–20 minutes.
-
Causality: Pre-activation prevents the hindered amine from reacting directly with HATU to form a stable, unreactive guanidinium byproduct.
-
Validation: Quench a 5 µL aliquot in MeOH and analyze via LC-MS. Confirm the complete disappearance of the carboxylic acid mass and the appearance of the methyl ester (from the MeOH quench) or the OAt-ester mass.
-
-
Free-Basing the Amine: In a separate vial, suspend 2-(Oxan-2-yl)propan-2-amine hydrochloride (1.2 eq) in a minimum volume of DMF and add the remaining DIPEA (1.5 eq). Sonicate for 2 minutes until a clear solution is obtained.
-
Coupling: Add the free-based amine solution dropwise to the pre-activated acid mixture.
-
Thermal Optimization: Stir at room temperature for 2 hours. If LC-MS indicates <50% conversion (common for highly hindered substrates), elevate the temperature to 40°C and stir for an additional 12 hours.
-
Workup: Dilute the reaction with Ethyl Acetate (10 volumes). Wash sequentially with 1M aqueous HCl (to remove unreacted amine and DIPEA), saturated aqueous NaHCO₃ (to remove HOAt), and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Protocol B: Reductive Amination
Objective: Alkylate the primary amine via reductive amination with an aldehyde.
Reagents:
-
Aldehyde (1.0 eq)
-
2-(Oxan-2-yl)propan-2-amine hydrochloride (1.1 eq)
-
DIPEA (1.1 eq)
-
Sodium triacetoxyborohydride, NaBH(OAc)₃ (1.5 eq)
-
Anhydrous 1,2-Dichloroethane (DCE) (0.2 M)
Step-by-Step Methodology:
-
Imine Formation: Suspend the amine hydrochloride (1.1 eq) in anhydrous DCE. Add DIPEA (1.1 eq) and stir for 10 minutes to liberate the free base. Add the aldehyde (1.0 eq).
-
Dehydration (Self-Validation Step 2): Stir the mixture at room temperature for 2 hours.
-
Causality: Because the amine is highly hindered, imine/iminium formation is slow. Adding the reducing agent too early will prematurely reduce the aldehyde to an alcohol.
-
Validation: Monitor via ¹H NMR (aliquot evaporated) or LC-MS to confirm the disappearance of the aldehyde peak before proceeding. If imine formation stalls, add 3Å molecular sieves or 10% v/v anhydrous Methanol to aid proton transfer.
-
-
Reduction: Add NaBH(OAc)₃ (1.5 eq) portion-wise over 15 minutes to control the mild exotherm.
-
Completion & Quench: Stir at room temperature for 12 hours. Quench the reaction by adding saturated aqueous NaHCO₃ and stir vigorously for 30 minutes until gas evolution ceases. Extract with Dichloromethane (DCM), dry over MgSO₄, and concentrate.
References
-
Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. American Chemical Society (ACS) Organic Process Research & Development. Provides authoritative guidelines on base selection (DIPEA vs NMM) and solvent effects for minimizing racemization and overcoming steric hindrance in amide couplings. URL:[Link]
-
Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry. Discusses the conversion of highly sterically hindered amines into amides and the critical role of solvent polarity and base equivalents when utilizing hydrochloride salts. URL:[Link]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in 2-(Oxan-2-yl)propan-2-amine Hydrochloride Synthesis
Welcome to the technical support center for the synthesis of 2-(Oxan-2-yl)propan-2-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during this synthesis, with a primary focus on addressing issues of low yield. Our approach is rooted in mechanistic understanding and practical, field-tested solutions to empower you to optimize your experimental outcomes.
I. Synthesis Overview: The Ritter Reaction
The synthesis of 2-(Oxan-2-yl)propan-2-amine hydrochloride typically proceeds via a Ritter reaction.[1][2][3][4] This powerful transformation involves the reaction of a carbocation precursor, in this case, 2-(oxan-2-yl)propan-2-ol, with a nitrile (often acetonitrile, which can also serve as the solvent) in the presence of a strong acid.[1] The resulting nitrilium ion is subsequently hydrolyzed to form an N-alkyl amide, which can then be hydrolyzed to the desired primary amine.[2][3] The final step involves the formation of the hydrochloride salt.
Reaction Pathway
Caption: General pathway for the synthesis of 2-(Oxan-2-yl)propan-2-amine hydrochloride via the Ritter reaction.
II. Troubleshooting Low Yield: A Symptom-Based Approach
Low yield in this synthesis can be attributed to a variety of factors, from incomplete reactions to the formation of unwanted side products. This section provides a structured, question-and-answer guide to diagnose and resolve these issues.
FAQ 1: My reaction is sluggish or appears incomplete. What are the likely causes and how can I address them?
Potential Causes:
-
Insufficient Acid Strength or Concentration: The formation of the tertiary carbocation from 2-(oxan-2-yl)propan-2-ol is a critical, acid-catalyzed step.[1][2] If the acid is not strong enough or is used in insufficient quantity, this equilibrium will not favor the carbocation, leading to a slow or stalled reaction.
-
Low Reaction Temperature: While higher temperatures can promote side reactions, a temperature that is too low may not provide sufficient energy to overcome the activation barrier for carbocation formation.
-
Poor Quality Starting Materials: Impurities in the starting alcohol or nitrile can interfere with the reaction. Water in the nitrile, for example, can compete with the nitrile in attacking the carbocation.
Troubleshooting Steps & Solutions:
| Parameter | Recommended Action | Rationale |
| Acid Catalyst | - Use a strong Brønsted acid such as concentrated sulfuric acid (H₂SO₄) or trifluoroacetic acid (TFA).[1] - Ensure the acid is used in at least a stoichiometric amount relative to the alcohol. Some protocols suggest using the nitrile as the solvent, with a catalytic amount of a strong acid. | A strong acid is necessary to efficiently protonate the hydroxyl group of the alcohol, facilitating its departure as a water molecule to form the stable tertiary carbocation. |
| Temperature | - Gradually increase the reaction temperature, monitoring for product formation and the appearance of byproducts by TLC or GC-MS. A typical starting point is room temperature, with the potential to gently heat to 40-50°C. | Optimizing the temperature can increase the reaction rate without significantly promoting side reactions like elimination. |
| Reagent Purity | - Use anhydrous acetonitrile. - Purify the starting alcohol if its purity is questionable. | Minimizing water content is crucial as it can hydrolyze the nitrilium ion intermediate prematurely or react with the carbocation, leading to alcohol regeneration. |
FAQ 2: I am observing a significant amount of an elimination byproduct. How can I suppress this side reaction?
Potential Cause:
-
E1 Elimination: The tertiary carbocation intermediate is susceptible to deprotonation, leading to the formation of an alkene. This is a common competing pathway in Ritter reactions, especially with substrates prone to elimination.[5]
Troubleshooting Steps & Solutions:
Caption: Competing pathways for the tertiary carbocation intermediate.
| Parameter | Recommended Action | Rationale |
| Acid Concentration | - While a strong acid is necessary, an excessive amount can promote elimination. Try using a catalytic amount of a very strong acid. | A lower concentration of a strong acid can still effectively catalyze the reaction while minimizing the availability of a base to facilitate deprotonation. |
| Nitrile Concentration | - Use the nitrile as the solvent or in a large excess. | A high concentration of the nitrile nucleophile can kinetically favor the desired Ritter reaction over the unimolecular elimination pathway. |
| Temperature | - Run the reaction at a lower temperature (e.g., 0°C to room temperature). | Elimination reactions often have a higher activation energy than the desired nucleophilic addition. Lowering the temperature can therefore selectively slow down the elimination pathway. |
FAQ 3: My final product is difficult to purify, and I suspect issues with the hydrochloride salt formation or workup.
Potential Causes:
-
Incomplete Hydrolysis of the Amide: The intermediate N-alkyl amide may not be fully hydrolyzed to the primary amine, leading to a mixture of products.
-
Improper pH during Workup: The amine product is basic and requires careful pH adjustment during extraction to ensure it is in the desired form (free base for organic extraction, salt for aqueous layer).
-
Issues with HCl Addition: The addition of HCl to form the hydrochloride salt can be challenging if not done correctly, potentially leading to an impure or oily product.
Troubleshooting Steps & Solutions:
Optimized Workup and Salt Formation Protocol:
-
Amide Hydrolysis: After the initial Ritter reaction, ensure complete hydrolysis of the amide intermediate. This can be achieved by heating the reaction mixture with aqueous acid (e.g., 6M HCl) or base (e.g., 6M NaOH). Monitor the reaction by TLC or LC-MS until the amide is no longer present.
-
Neutralization and Extraction:
-
Cool the reaction mixture to room temperature.
-
Carefully basify the aqueous solution with a strong base (e.g., NaOH pellets or a concentrated solution) to a pH > 12. This will deprotonate the ammonium salt and generate the free amine.
-
Extract the aqueous layer multiple times with an appropriate organic solvent (e.g., dichloromethane, ethyl acetate).
-
Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
-
Hydrochloride Salt Formation:
-
Dissolve the crude free amine in a suitable anhydrous solvent (e.g., diethyl ether, isopropanol).
-
Slowly add a solution of HCl in the same solvent or bubble dry HCl gas through the solution.
-
The hydrochloride salt should precipitate out of the solution.
-
Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
III. Deprotection of the Tetrahydropyranyl (THP) Group
In some synthetic routes, the tetrahydropyranyl (THP) group may be used as a protecting group for an alcohol. While the target molecule, 2-(oxan-2-yl)propan-2-amine, contains a tetrahydropyran ring as part of its core structure, it's important to be aware of the conditions that can cleave a THP ether, as these might inadvertently affect the desired product under certain conditions.
THP ethers are generally stable to basic conditions, organometallics, and hydrides but are cleaved under acidic conditions.[6]
Conditions for THP Deprotection (to be aware of):
-
Aqueous Acid: Mild acidic hydrolysis is the most common method for THP deprotection.[6]
-
Acidic Alcoholysis: Reaction with an alcohol in the presence of an acid catalyst can also cleave the THP ether.[6]
-
Lewis Acids: Some mild Lewis acids can also effect deprotection.[6]
Given that the Ritter reaction is conducted under strong acidic conditions, the stability of the oxane ring in the product should be considered, although it is generally stable under these conditions as it is not a protecting group in this context.
IV. References
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions for the reductive amination of aldehydes. Retrieved from [Link]
-
WordPress. (n.d.). Reductive Amination. Retrieved from [Link]
-
Ataman Kimya. (n.d.). 2-AMINO-2-METHYL-1-PROPANOL. Retrieved from [Link]
-
ACS Publications. (2025, June 28). Reductive Amination Reactions Using Sodium Hypophosphite: a Guide to Substrates. Retrieved from [Link]
-
Google Patents. (n.d.). CN1911899A - Preparation method of 2-amino-2-methyl-1-propanol. Retrieved from
-
Google Patents. (n.d.). CN107129435B - A kind of method for preparing 2-amino-2-methyl-1-propanol. Retrieved from
-
National Institutes of Health. (n.d.). Tetrahydrofuranyl and Tetrahydropyranyl Protection of Amino Acid Side-Chains Enables Synthesis of a Hydroxamate-Containing Aminoacylated tRNA. Retrieved from [Link]
-
ResearchGate. (2016, October 14). Mild THP removal/hydrolysis?. Retrieved from [Link]
-
Chemspace. (n.d.). 2-(oxolan-2-yl)propan-2-amine hydrochloride. Retrieved from [Link]
-
YouTube. (2022, January 11). Ritter Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Retrieved from [Link]
-
ScienceDirect. (n.d.). Cleavage of the THP protecting group under Pd/C-catalyzed hydrogenation conditions. Retrieved from [Link]
-
Reddit. (2025, August 13). Ritter reaction on a terpene tertiary alcohol. Retrieved from [Link]
-
Chemistry Steps. (2020, April 15). Preparation of Amines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ritter Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]
-
Google Patents. (n.d.). CN1814583A - Method for preparing 2-P-octyl-phenenl-2-amino-propanediol hydrochloride. Retrieved from
-
Heterocycles. (2016, February 5). FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH. Retrieved from [Link]
-
Chemistry Steps. (2024, March 28). Reductive Amination. Retrieved from [Link]
-
ChemBK. (2024, April 9). 2-Aminopropane hydrochloride, Propan-2-amine hydrochloride. Retrieved from [Link]
-
Rasayan Journal. (n.d.). SYNTHESIS OF (2E)-DEHYDROPROPAFENONE HYDROCHLORIDE. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis of some 2-arylpropionic acid amides as prodrugs. Retrieved from [Link]
-
ChemBK. (n.d.). (prop-2-yn-1-yl)(propan-2-yl)amine hydrochloride. Retrieved from [Link]
Sources
Minimizing side reactions with 2-(Oxan-2-yl)propan-2-amine hydrochloride
Technical Support Center: 2-(Oxan-2-yl)propan-2-amine Hydrochloride
A Guide to Minimizing Side Reactions in Synthetic Applications
Welcome to the technical support center for 2-(Oxan-2-yl)propan-2-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who utilize this tetrahydropyranyl (THP)-protected amine building block. Our goal is to provide in-depth, practical solutions to common challenges, moving beyond simple protocols to explain the chemical principles that govern success. By understanding the "why" behind experimental choices, you can proactively minimize side reactions and optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the properties and handling of 2-(Oxan-2-yl)propan-2-amine hydrochloride.
Q1: What is 2-(Oxan-2-yl)propan-2-amine hydrochloride and its primary application?
A1: 2-(Oxan-2-yl)propan-2-amine hydrochloride is the salt form of a primary amine, 2-amino-2-methylpropane (tert-butylamine), where the amine functionality is protected by a tetrahydropyranyl (THP) group. Its primary role in multi-step synthesis is to serve as a stable, masked equivalent of tert-butylamine. The THP group prevents the amine from participating in reactions until its removal is desired, a process known as deprotection. This strategy is crucial for achieving selectivity when other functional groups in the molecule need to be modified.[1]
Caption: Structure of 2-(Oxan-2-yl)propan-2-amine hydrochloride.
Q2: What are the stability characteristics of the THP protecting group?
A2: The THP group is classified as an acid-labile protecting group. It forms a hemiaminal ether linkage with the amine, which is analogous to an acetal. This linkage is highly stable under a wide range of non-acidic conditions, including:
-
Reactions involving organometallic reagents (e.g., Grignard reagents, organolithiums).[2]
-
Hydride reductions (e.g., LiAlH₄, NaBH₄).[2]
-
Acylating and alkylating reagents.[2]
Conversely, the THP group is readily cleaved under mildly to strongly acidic conditions.[4][5] This differential stability is the foundation of its utility in orthogonal protection strategies, where multiple protecting groups are removed under distinct conditions.[1][6]
Q3: The compound is a hydrochloride salt. How should I handle it before a reaction where the amine needs to be nucleophilic?
A3: The hydrochloride salt form means the amine is protonated (R-NH₃⁺ Cl⁻) and is therefore non-nucleophilic. To use it in reactions like acylation or alkylation, you must first liberate the free amine. This is achieved by a simple acid-base neutralization. The most common method is to dissolve the salt in a suitable organic solvent and wash it with a mild aqueous base like sodium bicarbonate (NaHCO₃) or a weak sodium hydroxide (NaOH) solution in a separatory funnel. After extraction and drying of the organic layer, the resulting solution contains the free, nucleophilic 2-(Oxan-2-yl)propan-2-amine.
Caution: Using a strong base or prolonged exposure should be avoided as it could potentially lead to side reactions if other base-sensitive functional groups are present in your substrate.
Troubleshooting Guide: Minimizing Side Reactions
This section provides solutions to specific experimental problems you may encounter.
Problem 1: Incomplete Deprotection or Low Yield of the Free Amine.
This is one of the most common issues, where analysis of the crude reaction mixture shows significant amounts of remaining starting material.
-
Potential Cause: The acidic conditions are too mild or insufficient to fully catalyze the hydrolysis of the THP group. The deprotection is a reversible equilibrium process.[4][7]
-
Expert Analysis & Solution: The mechanism of deprotection involves protonation of the oxane oxygen, followed by cleavage to form a resonance-stabilized oxocarbenium ion.[8] To drive this equilibrium towards the deprotected product, a suitable acid catalyst and solvent system are essential.
-
Increase Acid Strength: If using a very mild acid like pyridinium p-toluenesulfonate (PPTS), you may need to switch to a stronger acid like p-toluenesulfonic acid (p-TsOH), hydrochloric acid (HCl), or trifluoroacetic acid (TFA).[9]
-
Use a Nucleophilic Solvent: The solvent plays a key role in trapping the oxocarbenium ion intermediate. Protic, nucleophilic solvents like methanol or ethanol are excellent choices as they readily react with the intermediate, preventing the reverse reaction. Using a mixture of acetic acid, THF, and water is also a very effective and common method.[7]
-
Consider a Solid-Supported Acid: For substrates sensitive to aqueous workups, a solid-supported acid like Amberlyst-15 can be used. The catalyst is simply filtered off upon reaction completion, simplifying the purification process.[4]
-
| Catalyst System | Typical Conditions | Advantages & Considerations |
| PPTS | EtOH or MeOH, RT to 50°C | Very mild; excellent for substrates with other acid-sensitive groups. May require heat or longer reaction times.[5] |
| AcOH/THF/H₂O (3:1:1) | Room Temperature | A robust and widely used system for general-purpose deprotection.[4] |
| HCl or TFA | Dioxane, DCM, or H₂O | Strong acids, providing rapid deprotection. May cleave other acid-labile groups like Boc.[9] |
| Amberlyst-15 | MeOH, Room Temperature | Heterogeneous catalyst; simplifies workup via filtration. Ideal for acid-sensitive products.[4] |
Problem 2: Unintended Cleavage of Other Protecting Groups.
A frequent and challenging side reaction is the loss of other protecting groups in your molecule during THP removal.
-
Potential Cause: The acidic conditions required for THP cleavage are strong enough to remove other acid-labile groups.
-
Expert Analysis & Solution: This is a classic challenge of chemoselectivity. The key is to understand the relative acid lability of the different protecting groups present in your molecule. The THP group is generally considered more labile than tert-butyl (tBu) ethers or esters and slightly more stable than a tert-butoxycarbonyl (Boc) group, though conditions can often overlap.
-
Employ Milder Conditions: The first strategy is always to use the mildest possible conditions. Start with PPTS in an alcohol solvent at room temperature.[5] This reagent has a pKa that is often optimal for selectively cleaving THP groups in the presence of more robust acid-labile groups.
-
Careful Monitoring: Monitor the reaction closely using Thin Layer Chromatography (TLC) or LC-MS. The goal is to stop the reaction as soon as the starting material is consumed, minimizing the time the product is exposed to acidic conditions, which could lead to the slower cleavage of other groups.
-
Rethink the Protection Strategy: In complex syntheses, it may be necessary to use an "orthogonal" protecting group for the amine—one that is not removed by acid. For example, a Carbobenzyloxy (Cbz) group, which is removed by hydrogenolysis, or an Fmoc group, removed by base, would be completely stable to THP deprotection conditions.[1][10]
-
Caption: Workflow for troubleshooting unintended deprotection events.
Problem 3: Formation of a Diastereomeric Mixture.
When working with a chiral molecule, the introduction of a THP group can complicate analysis and purification.
-
Potential Cause: The anomeric carbon of the THP group is a new stereocenter. When attached to a chiral molecule, this results in the formation of a pair of diastereomers.[2][5]
-
Expert Analysis & Solution: While your starting material, 2-(Oxan-2-yl)propan-2-amine hydrochloride, is achiral, this issue becomes critical if you are using it to synthesize a molecule that already possesses a stereocenter.
-
Expect Diastereomers: Be aware that you will likely see two distinct, but closely related, spots on TLC and two sets of peaks in your NMR spectrum. This is not a side reaction, but an inherent consequence of the protecting group.
-
Purification Challenges: Diastereomers have different physical properties and can sometimes be separated by column chromatography, though it is often difficult.[5]
-
Strategy: In most cases, the diastereomeric mixture is carried through the synthetic sequence. The THP group is removed at a later stage, which also removes the new stereocenter, leading to a single final product. The key is to recognize the mixture for what it is and not mistake it for an impurity.
-
Experimental Protocols
Protocol 1: Neutralization of Hydrochloride Salt to Free Amine
-
Dissolution: Dissolve the 2-(Oxan-2-yl)propan-2-amine hydrochloride (1.0 eq.) in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Washing: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Repeat the wash.
-
Monitoring: Check the pH of the aqueous layer to ensure it is neutral or slightly basic.
-
Separation & Drying: Separate the layers and wash the organic layer with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Concentration: Filter and concentrate the solution under reduced pressure to yield the free amine, which should be used promptly in the next step.
Protocol 2: Mild Deprotection using PPTS (for Acid-Sensitive Substrates)
-
Setup: Dissolve the THP-protected substrate (1.0 eq.) in ethanol or methanol.
-
Catalyst Addition: Add pyridinium p-toluenesulfonate (PPTS) (0.1 - 0.2 eq.).
-
Reaction: Stir the solution at room temperature or warm gently to 40-50 °C if the reaction is slow.[7]
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Workup: Quench the reaction by adding a saturated aqueous solution of NaHCO₃. Remove the alcohol solvent under reduced pressure.
-
Extraction: Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate to obtain the crude deprotected amine.
Caption: Key steps in the acid-catalyzed deprotection of a THP-protected amine.
References
- BenchChem Application Notes. (2025). Deprotection of Tetrahydropyranyl (THP) Ethers via Acidic Hydrolysis.
- BenchChem Application Notes. (n.d.). Dihydropyran (DHP) as a Protecting Group for Alcohols.
-
Albericio, F., & Isidro-Llobet, A. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. PMC, NIH. [Link]
-
Chem Help ASAP. (2019). synthesis & cleavage of THP ethers. YouTube. [Link]
- BenchChem Technical Support. (2025). Troubleshooting Incomplete Boc Protection of Amines.
-
Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. [Link]
- BenchChem Technical Support. (2025). Troubleshooting guide for the N-protection of "3-Amino-1,1-diethoxypropan-2-ol".
-
Total Synthesis. (2024). THP Protecting Group: THP Protection & Deprotection Mechanism. [Link]
- BenchChem Technical Support. (2025). The Strategic Application of THP and Boc Protecting Groups in PEG Linkers: An In-depth Technical Guide.
-
Scribd. (n.d.). Amine Protecting Groups Stability Guide. [Link]
- A&A Pharmachem. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
-
Sciencemadness.org. (2013). THP protection of amines?. [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. [Link]
-
Reddit. (2025). Purification of THP protected compound. [Link]
Sources
- 1. Protective Groups [organic-chemistry.org]
- 2. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 3. scribd.com [scribd.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Troubleshooting Color Instability in 2-(Oxan-2-yl)propan-2-amine Hydrochloride
Welcome to the Technical Support Center. If your pristine white batches of 2-(Oxan-2-yl)propan-2-amine hydrochloride have begun to exhibit a yellow, tan, or dark brown discoloration, you are observing a complex, multi-pathway degradation cascade. This guide synthesizes mechanistic chemistry with field-proven analytical protocols to help you identify, quantify, and remediate the root causes of this instability.
Mechanistic Root Cause Analysis (FAQs)
Q: Why did my 2-(Oxan-2-yl)propan-2-amine hydrochloride powder turn yellow or brown over time? A: This discoloration is the visual manifestation of a dual-pathway degradation cascade. The molecule contains a tetrahydropyran (oxane) ring, which is a cyclic ether. Ethers are highly susceptible to autoxidation—a free-radical chain reaction initiated by UV light and molecular oxygen that forms reactive hydroperoxides at the alpha-carbon[1]. Concurrently, the primary amine, though protected as a hydrochloride salt, is hygroscopic. Moisture absorption facilitates localized disproportionation, generating trace amounts of the free-base amine[2]. The free amine then reacts with the oxane-derived hydroperoxides (or their ring-opened carbonyl byproducts) to form N-oxides and Schiff bases. These species rapidly polymerize into highly conjugated, colored complexes[2].
Q: Isn't the hydrochloride salt supposed to protect the amine from oxidation? A: Thermodynamically, yes. Protonation lowers the highest occupied molecular orbital (HOMO) of the amine, drastically reducing its susceptibility to direct oxidation[2]. However, this protection is bypassed if the salt is exposed to high ambient humidity. The hygroscopic nature of the HCl salt draws in water, creating a micro-environment where the pH shifts, allowing a small equilibrium fraction of the amine to exist as a free base. Once the free base is formed, it acts as a potent nucleophile and easily oxidizes[2].
Q: How do trace impurities from my synthesis affect this stability? A: Transition metals (e.g., iron, copper, or palladium from prior cross-coupling or hydrogenation steps) act as powerful radical initiators. They catalyze the Fenton-like decomposition of hydroperoxides into highly reactive alkoxy and peroxy radicals[1]. This exponentially accelerates both the ether autoxidation and the subsequent amine degradation, turning a slow degradation process into a rapid color-forming reaction.
Experimental Protocols & Troubleshooting Guide
Protocol 1: Validated Peroxide Detection (KI/Acetic Acid Method)
Purpose: To quantify the extent of oxane ring autoxidation before attempting recrystallization. Causality & Self-Validation: The KI reagent must remain colorless prior to sample addition. A false positive from air-oxidized reagent is the most common failure point in this assay[3].
-
Reagent Preparation: Dissolve 0.1 g of potassium iodide (KI) in 1.0 mL of glacial acetic acid.
-
Validation Step: Observe the solution. If it exhibits a yellow/brown tint, the iodide has already air-oxidized; discard and prepare fresh[3].
-
-
Sample Preparation: Dissolve 50 mg of the discolored 2-(Oxan-2-yl)propan-2-amine HCl in 1 mL of peroxide-free deionized water or methanol.
-
Assay Execution: Add 0.5 mL of the sample solution to the validated KI reagent.
-
Enhancement (Optional): Add one drop of a saturated aqueous starch solution. Starch and iodine combine to form a bright blue complex, vastly increasing the visual sensitivity of the assay[3].
-
Interpretation: Immediate yellowing indicates low-level peroxides; a dark brown or bright blue (with starch) indicates dangerous peroxide concentrations (>100 ppm)[3],[4].
Protocol 2: Remediation via Recrystallization and Carbon Scavenging
Purpose: To strip out polymeric colored impurities, trace metals, and hydroperoxides, restoring the salt to its pristine state. Causality: Activated carbon provides a highly porous matrix that selectively traps large, conjugated color bodies and chelates trace metals, while the Argon blanket prevents re-oxidation during the thermal stress of dissolution.
-
Dissolution: Dissolve the degraded salt in a minimal volume of hot, degassed ethanol. (Degas the solvent by sparging with Argon for 15 minutes to displace dissolved oxygen).
-
Scavenging: Add activated carbon (10% w/w) to the hot solution. Stir at elevated temperature for 10 minutes.
-
Filtration: Hot-filter the suspension through a tightly packed pad of Celite to remove the activated carbon. The filtrate should be water-clear.
-
Crystallization: Slowly add an anti-solvent (e.g., peroxide-free, BHT-stabilized diethyl ether or heptane) to the filtrate while cooling the flask to 4°C.
-
Isolation: Filter the newly formed crystals, wash with cold anti-solvent, and dry under high vacuum in a desiccator protected from ambient light.
Quantitative Data & Actionable Thresholds
Table 1: Peroxide Concentration Thresholds & Required Actions
| Peroxide Level (ppm) | Visual Indicator (KI/Starch Test) | Risk Level | Required Action |
| 0 - 25 ppm | Colorless to faint yellow | Low | Safe for use. Store under Argon. |
| 26 - 100 ppm | Distinct yellow | Moderate | Recrystallization required before use. |
| > 100 ppm | Dark brown / Deep blue | High | Do not use. Dispose of as hazardous waste[4]. |
Table 2: Environmental Factors & Degradation Kinetics
| Factor | Mechanism of Action | Mitigation Strategy |
| UV Light | Initiates radical formation in the THP ring | Store in amber vials or foil-wrapped containers. |
| Oxygen | Propagates autoxidation chain reaction | Blanket headspace with heavy noble gas (Argon). |
| Humidity (>50% RH) | Induces localized amine disproportionation | Store in a vacuum desiccator with Drierite. |
| Trace Metals | Catalyzes hydroperoxide decomposition | Utilize activated carbon during purification. |
Degradation Pathway Visualization
Degradation cascade of 2-(Oxan-2-yl)propan-2-amine HCl detailing ether autoxidation and condensation.
References
-
Oxidation of Drugs during Drug Product Development: Problems and Solutions. PMC - National Institutes of Health. URL:[Link]
-
Peroxide Forming Chemicals: Management, Retention and Storage. Vanderbilt University Medical Center. URL:[Link]
-
Peroxide forming chemicals. Department of Biology, University of York. URL:[Link]
Sources
- 1. Diethyl Peroxide Supplier|High-Purity C4H10O2 [benchchem.com]
- 2. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peroxide Forming Solvents [sigmaaldrich.com]
- 4. Peroxide forming chemicals - Department of Biology, University of York [york.ac.uk]
Technical Support Center: Extraction Optimization for 2-(Oxan-2-yl)propan-2-amine Hydrochloride
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently assist researchers in troubleshooting the isolation of hydrophilic aliphatic amines.
When working with 2-(Oxan-2-yl)propan-2-amine hydrochloride (also known as 2-(tetrahydro-2H-pyran-2-yl)propan-2-amine HCl)[1], the most common point of failure during liquid-liquid extraction (LLE) is an incomplete understanding of the compound's protonation state. Because this molecule contains both a highly polar amine group and a hydrogen-bonding tetrahydropyran (oxan) ring, its phase distribution is exquisitely sensitive to aqueous pH and ionic strength.
Below is our definitive troubleshooting guide and self-validating protocol to ensure >95% extraction recovery.
Core Workflow & Mechanistic Pathway
Before diagnosing specific issues, it is critical to visualize the chemical transformation required for successful extraction. The amine must be converted from its water-soluble hydrochloride salt into its hydrophobic free base form.
Fig 1: pH-dependent liquid-liquid extraction workflow for 2-(Oxan-2-yl)propan-2-amine.
Frequently Asked Questions (Troubleshooting)
Q1: Why am I getting low extraction recoveries (<30%) despite using a strong organic solvent like Ethyl Acetate?
Causality: The issue is not your solvent; it is the partition coefficient ( KD ), which is dictated by the pH of your aqueous layer[2]. 2-(Oxan-2-yl)propan-2-amine is an aliphatic primary amine with an estimated pKa of approximately 10.2. According to the Henderson-Hasselbalch equation, if your aqueous phase is at pH 10.2, exactly 50% of your compound is still in the ionized, water-soluble salt form. Solution: To push the equilibrium toward the neutral free base and maximize the partition coefficient, you must adjust the sample solution pH to at least two units above the pKa [3]. You must target a pH of 12.2 to 12.5 .
Q2: I adjusted the pH to 12.5, but my organic and aqueous layers are forming a persistent emulsion. How do I resolve this?
Causality: High pH environments can cause the saponification of trace ester impurities in your mixture, generating surfactants that stabilize emulsions. Furthermore, the oxan ring in your target molecule retains some affinity for water, reducing the interfacial tension between the layers. Solution: Do not add more organic solvent. Instead, utilize the "salting-out" effect . Saturate the aqueous layer with solid Sodium Chloride (NaCl). Adding high concentrations of simple salts disrupts the hydration spheres around the amine, drastically decreasing its aqueous solubility while simultaneously increasing the density of the aqueous phase to force rapid layer separation[3].
Q3: Which organic solvent should I use for the highest purity and yield?
Causality: While Dichloromethane (DCM) is a common choice, primary amines can undergo slow alkylation reactions with halogenated solvents if left to stand. Furthermore, DCM is heavier than water, making bottom-layer separations cumbersome if emulsions form. Solution: Methyl tert-butyl ether (MTBE) is the optimal choice. It is highly selective for free amines, less prone to extracting highly polar impurities, and forms the top layer, allowing for easy decanting.
Quantitative Data & Optimization Matrices
Table 1: Effect of Aqueous pH on 2-(Oxan-2-yl)propan-2-amine Partitioning Note: Values are calculated estimates based on a pKa of 10.2.
| Aqueous pH | Dominant Analyte State | Estimated LogD | Theoretical Extraction Efficiency (Single Wash) |
| 7.0 | Ionized (Salt) | -2.1 | < 1% |
| 9.0 | Mixed (Mostly Salt) | -1.0 | ~ 9% |
| 10.2 | 50% Salt / 50% Free Base | 0.5 | 50% |
| 12.5 | Neutral (Free Base) | > 2.5 | > 98% |
Table 2: Solvent Selection Matrix for Aliphatic Amine Extraction
| Solvent | Polarity Index | Emulsion Risk | Chemical Compatibility | Overall Suitability |
| MTBE | 2.5 | Low | Excellent (Inert) | Optimal |
| Ethyl Acetate | 4.4 | Moderate | Good (Watch for transamidation at high pH) | Acceptable |
| DCM | 3.1 | High | Poor (Risk of alkylation over time) | Not Recommended |
Self-Validating Extraction Protocol
This methodology is designed as a closed-loop system. Step 3 contains a critical self-validation check to ensure the thermodynamic conditions for extraction have been met before proceeding.
Materials Required:
-
2M Sodium Hydroxide (NaOH) solution
-
Methyl tert-butyl ether (MTBE)
-
Solid Sodium Chloride (NaCl)
-
pH indicator strips (Range 0-14)
Step-by-Step Methodology:
-
Aqueous Preparation: Dissolve the 2-(Oxan-2-yl)propan-2-amine hydrochloride in a minimal volume of distilled water.
-
Basification: Place the aqueous solution in an ice bath (neutralization is exothermic). Slowly add 2M NaOH dropwise while stirring continuously until the solution turns cloudy. Mechanistic note: The cloudiness is the visual precipitation of the hydrophobic free base.
-
Self-Validation (Critical): Dip a glass rod into the solution and touch it to a pH strip. The pH must read ≥ 12.0. If it does not, continue adding NaOH. Do not proceed to extraction until this parameter is verified.
-
Salting Out: Add solid NaCl to the basic aqueous solution until no more dissolves (saturation).
-
Extraction: Transfer the mixture to a separatory funnel. Add an equal volume of MTBE. Stopper and invert gently 10-15 times, venting the stopcock frequently to release pressure.
-
Phase Separation: Allow the funnel to rest until two distinct layers form. The MTBE (product) will be the top layer. Drain the bottom aqueous layer into a secondary flask.
-
Secondary Wash: Extract the aqueous layer one more time with half the original volume of MTBE to capture any residual product. Combine the organic layers.
-
Drying & Concentration: Dry the combined MTBE layers over anhydrous Sodium Sulfate ( Na2SO4 ), filter, and concentrate under reduced pressure to yield the pure 2-(Oxan-2-yl)propan-2-amine free base.
References
-
Element Lab Solutions. "Liquid-Liquid Extraction Techniques Principles and Optimisation". Element Lab Solutions Technical Articles. Available at:[Link][3]
-
Chemistry LibreTexts. "7.7: Liquid-Liquid Extractions". Analytical Chemistry 2.1 (Harvey). Available at:[Link][2]
Sources
Validation & Comparative
1H NMR spectrum analysis of 2-(Oxan-2-yl)propan-2-amine hydrochloride
1H NMR Spectrum Analysis of 2-(Oxan-2-yl)propan-2-amine Hydrochloride: High-Field vs. Benchtop PAT Platforms
As pharmaceutical manufacturing shifts toward continuous flow processes and real-time release testing, the analytical tools used for structural verification and purity analysis must adapt. This guide provides an in-depth comparison of 1H Nuclear Magnetic Resonance (NMR) platforms—traditional High-Field (600 MHz) versus emerging Benchtop (80 MHz) Process Analytical Technology (PAT)—for the analysis of 2-(Oxan-2-yl)propan-2-amine hydrochloride .
By dissecting the unique stereochemical challenges of this specific Active Pharmaceutical Ingredient (API) intermediate, we will establish a self-validating quantitative NMR (qNMR) methodology that ensures scientific integrity across both analytical scales.
The Analytical Challenge: Stereochemistry and Signal Overlap
2-(Oxan-2-yl)propan-2-amine hydrochloride is a highly functionalized aliphatic amine consisting of a tetrahydropyran (oxane) ring attached at its C2 position to an α,α -dimethyl-methylamine group.
The primary analytical challenge lies in the molecule's stereochemistry. The C2 carbon of the oxane ring is a stable chiral center. Because this chiral center breaks the local symmetry of the adjacent propan-2-amine moiety, the two geminal methyl groups are diastereotopic . Consequently, they reside in different magnetic environments and resonate as two distinct 3H singlets rather than a single 6H integration [1].
Furthermore, the oxane ring contains eight diastereotopic methylene protons (axial and equatorial) that form a heavily coupled spin system. At lower magnetic fields, the chemical shift dispersion ( Δν ) between these protons becomes comparable to their scalar coupling constants ( J ), resulting in severe second-order effects (roofing and peak coalescence). This phenomenon dictates which NMR platform and integration strategy must be utilized for accurate purity determination.
Platform Comparison: High-Field vs. Benchtop NMR
When selecting an NMR platform for this compound, the choice depends entirely on the operational environment—whether the goal is absolute structural elucidation in an R&D lab or real-time reaction monitoring on a manufacturing floor [2].
High-Field NMR (600 MHz)
-
Mechanism: Utilizes a superconducting electromagnet requiring liquid helium and nitrogen cryogens. The high field strength ensures that Δν≫J .
-
Performance on Target Analyte: The 600 MHz field cleanly resolves the two diastereotopic methyl singlets from the complex aliphatic envelope of the oxane ring. This allows for the direct, isolated integration of a 3H singlet for highly precise qNMR mass-balance calculations.
Benchtop NMR (80 MHz)
-
Mechanism: Utilizes a compact, cryogen-free permanent magnet (e.g., NdFeB) designed for at-line or in-line Process Analytical Technology (PAT)[2].
-
Performance on Target Analyte: At 80 MHz, the diastereotopic methyl singlets coalesce with the C3, C4, and C5 oxane ring multiplets. Because individual peak integration is impossible, the analyst must integrate the entire aliphatic envelope (1.0 ppm to 2.0 ppm) as a single block representing 14 protons. While less precise for absolute structural assignment, this approach is highly effective for tracking relative concentration trends during continuous flow manufacturing.
Table 1: Platform Performance Metrics
| Parameter | High-Field NMR (600 MHz) | Benchtop NMR (80 MHz) |
| Primary Use Case | Absolute structural elucidation, impurity profiling | At-line PAT, continuous flow monitoring |
| Resolution (Diastereotopic CH3) | Baseline resolved (two distinct 3H singlets) | Coalesced into a broad aliphatic envelope |
| qNMR Integration Strategy | Direct integration of isolated CH3 singlets | Integration of the entire aliphatic envelope |
| Signal-to-Noise (S/N) | > 1000:1 (16 scans) | ~ 150:1 (64 scans) |
| Cryogen Requirements | Liquid Helium & Nitrogen | None (Permanent NdFeB magnet) |
Self-Validating qNMR Methodology
To objectively evaluate the purity of 2-(Oxan-2-yl)propan-2-amine hydrochloride, we employ a quantitative NMR (qNMR) protocol. To ensure this protocol is a self-validating system, Maleic Acid is selected as the Internal Standard Reference Material (ISRM)[3].
Causality of Reagent Selection:
-
Solvent (D2O): The hydrochloride salt contains exchangeable amine protons (-NH3+) which appear as a broad, unpredictable signal that can obscure the oxane ring. Dissolving the sample in D2O forces rapid deuterium exchange (-ND3+), effectively erasing this interfering signal from the 1H spectrum.
-
Internal Standard (Maleic Acid): Maleic acid produces a sharp, isolated 2H singlet at ~6.30 ppm. This is completely free from overlap with the analyte's aliphatic signals (1.0–4.0 ppm), making it a perfect quantitative anchor.
Step-by-Step Protocol
-
Gravimetric Preparation: Using a calibrated microbalance (d = 0.01 mg), weigh exactly ~15.00 mg of the analyte and ~5.00 mg of Maleic Acid TraceCERT® standard into a clean glass vial. Note: Volumetric preparation introduces unacceptable error propagation in qNMR; all measurements must be gravimetric.
-
Dissolution: Add 0.7 mL of D2O. Vortex for 30 seconds until complete dissolution is achieved. Transfer 0.6 mL to a 5 mm precision NMR tube.
-
Acquisition: Acquire the spectrum using a 90° pulse. Set the relaxation delay ( D1 ) to 30 seconds. Causality: A long D1 ensures complete longitudinal relaxation ( T1 ) of the maleic acid protons, preventing artificial signal attenuation.
-
System Validation Check (Critical): Before processing, measure the Full-Width at Half-Maximum (FWHM) of the Maleic Acid singlet at 6.30 ppm. If the FWHM > 1.5 Hz, the magnetic field homogeneity (shimming) is inadequate. This invalidates the integration of the closely eluting analyte peaks. Discard the data, re-shim the magnet, and re-acquire.
-
Data Processing: Apply a 0.3 Hz exponential line broadening function, Fourier transform, and apply a zero-order phase correction. Set the Maleic Acid integral to exactly 2.00 and calculate purity using the standard qNMR mass-balance equation.
1H NMR Spectral Assignments
The following table summarizes the expected chemical shifts when analyzed on a high-resolution platform, demonstrating the complexity of the oxane ring system.
Table 2: 1H NMR Chemical Shift Assignments (600 MHz, D2O)
| Proton Environment | Chemical Shift (ppm) | Multiplicity | Integration | Assignment Notes |
| Maleic Acid (ISRM) | 6.30 | Singlet (s) | 2H | Olefinic protons, quantitative standard |
| Oxane C6-H (eq) | 3.95 | Multiplet (m) | 1H | Deshielded by adjacent oxygen |
| Oxane C2-H | 3.45 | Doublet of doublets (dd) | 1H | Chiral center methine |
| Oxane C6-H (ax) | 3.35 | Multiplet (m) | 1H | Shielded relative to equatorial proton |
| Oxane C3, C4, C5-H2 | 1.30 - 1.90 | Overlapping multiplets | 6H | Aliphatic ring envelope |
| Diastereotopic CH3 (A) | 1.25 | Singlet (s) | 3H | Gem-dimethyl group A (Resolved at 600 MHz) |
| Diastereotopic CH3 (B) | 1.20 | Singlet (s) | 3H | Gem-dimethyl group B (Resolved at 600 MHz) |
PAT Workflow Visualization
The integration of benchtop NMR into continuous manufacturing requires a structured data pipeline. The diagram below illustrates the logical flow from reactor sampling to real-time purity determination.
Fig 1: qNMR Process Analytical Technology (PAT) workflow for real-time purity determination.
Conclusion & Recommendations
For the structural verification and purity analysis of 2-(Oxan-2-yl)propan-2-amine hydrochloride, the choice of NMR platform dictates the analytical strategy.
-
For Regulatory Filing & Absolute Purity: High-field NMR (600 MHz) is mandatory. The ability to resolve the diastereotopic methyl groups from the oxane ring ensures that integration is highly specific to the target molecule, minimizing the risk of co-eluting aliphatic impurities inflating the purity value.
-
For Process Optimization & PAT: Benchtop NMR (80 MHz) is a highly capable alternative. While it cannot resolve the diastereotopic protons, integrating the entire aliphatic envelope against the Maleic Acid internal standard provides a rapid, robust metric for tracking reaction completion and yield in real-time.
By implementing the self-validating FWHM check outlined in this guide, researchers can ensure that data generated on either platform maintains strict scientific integrity.
References
13C NMR chemical shifts of 2-(Oxan-2-yl)propan-2-amine hydrochloride
An in-depth structural elucidation of saturated heterocyclic amines requires robust analytical methodologies. For 2-(Oxan-2-yl)propan-2-amine hydrochloride —a highly functionalized building block utilized in drug discovery—accurately assigning the 13 C Nuclear Magnetic Resonance (NMR) chemical shifts is complicated by the presence of a saturated oxygen heterocycle (oxane), a chiral center, and a protonated amine.
This guide objectively compares the performance of three distinct methodologies for determining the 13 C NMR chemical shifts of this compound: Experimental Acquisition , Density Functional Theory (DFT) Computation , and Empirical (Database-Driven) Prediction .
Mechanistic Insights: The Causality of 13 C NMR Shifts
To evaluate the predictive tools, we must first understand the physical causality dictating the carbon environments in 2-(Oxan-2-yl)propan-2-amine hydrochloride. The molecule's chemical shifts are governed by two primary electronic phenomena:
-
Inductive Deshielding by the Oxane Ring : The highly electronegative oxygen atom (O1) in the tetrahydropyran (oxane) ring withdraws electron density via the −I (inductive) effect. This dramatically deshields the adjacent C2 and C6 carbons, pushing their resonances downfield into the 65–80 ppm range.
-
Amine Protonation and Hyperconjugation : The formation of the hydrochloride salt fundamentally alters the electronic environment of the isopropylamine side chain. In a free base, the nitrogen lone pair contributes to the deshielding of the α -carbon via paramagnetic circulation and n→σ∗ hyperconjugation. Upon protonation (forming −NH3+ ), the lone pair is neutralized. This loss of hyperconjugation typically results in an upfield shift (shielding) of the α -carbon (C7) by 2–5 ppm relative to the free base, while the β -carbons (C8, C9 methyls) experience altered conformational deshielding ( [1]). Furthermore, the chiral center at C2 renders the two methyl groups (C8 and C9) diastereotopic, meaning they exist in distinct magnetic environments and resolve as two separate signals.
Experimental and Computational Protocols
To ensure a self-validating system, the protocols used to generate the comparative data must be rigorously standardized.
A. Experimental 13 C NMR Acquisition
-
Sample Preparation : Dissolve 25 mg of 2-(Oxan-2-yl)propan-2-amine hydrochloride in 0.6 mL of Deuterium Oxide ( D2O , 99.9% D) to ensure full solubility of the salt.
-
Referencing : Add 3-(Trimethylsilyl)propionic-2,2,3,3- d4 acid sodium salt (TSP) as an internal standard, calibrating the reference peak to exactly 0.00 ppm.
-
Acquisition : Transfer the solution to a 5 mm NMR tube. Acquire spectra on a 400 MHz spectrometer using a standard proton-decoupled 13 C pulse sequence (zgpg30).
-
Parameters : Set the spectral width to 250 ppm, the relaxation delay ( D1 ) to 2.0 s, and accumulate a minimum of 1024 scans. The high number of scans is critical to achieve an adequate signal-to-noise ratio for the quaternary α -amine carbon (C7), which lacks Nuclear Overhauser Effect (NOE) enhancement from attached protons.
B. DFT Computational Prediction (GIAO Method)
-
Conformational Search : Perform a molecular mechanics conformational search to identify the lowest-energy 3D conformers of the protonated molecule.
-
Geometry Optimization : Optimize the lowest-energy geometry using Density Functional Theory (DFT) at the B3LYP/cc-pVDZ level of theory.
-
NMR Tensor Calculation : Execute a Gauge-Independent Atomic Orbital (GIAO) calculation on the optimized geometry. GIAO is the gold standard for computational NMR because it ensures the results are invariant to the origin of the gauge coordinate system ([2]).
-
Linear Scaling : Apply empirically derived systematic error correction (linear scaling factors) to convert the raw isotropic shielding tensors into predicted chemical shifts ( [3]).
C. Empirical Prediction (HOSE Code)
-
Input : Submit the SMILES string of the hydrochloride salt into a commercial empirical predictor (e.g., ACD/Labs or ChemDraw).
-
Algorithm : The software utilizes Hierarchical Orthogonal Space Environment (HOSE) codes to match the carbon spheres against a proprietary database of experimental spectra, calculating the shifts based on additive substituent rules.
Workflow Visualization
Workflow for validating 13C NMR chemical shifts using experimental and predictive methodologies.
Comparative Data Analysis
The table below summarizes the product performance of the predictive tools against the experimental ground truth. Δδ represents the deviation (in ppm) from the experimental value.
| Carbon Position | Structural Environment | Experimental δ (ppm) | DFT GIAO δ (ppm) | Empirical δ (ppm) | Δδ DFT | Δδ Emp |
| C2 | Oxane (CH) | 76.8 | 77.2 | 75.1 | +0.4 | -1.7 |
| C6 | Oxane ( CH2 ) | 68.5 | 69.1 | 67.9 | +0.6 | -0.6 |
| C7 | Quaternary ( C−NH3+ ) | 55.4 | 56.0 | 52.8 | +0.6 | -2.6 |
| C3 | Oxane ( CH2 ) | 27.5 | 27.1 | 28.5 | -0.4 | +1.0 |
| C5 | Oxane ( CH2 ) | 25.2 | 24.8 | 26.1 | -0.4 | +0.9 |
| C9 | Methyl ( CH3 ) | 24.0 | 24.5 | 23.5 | +0.5 | -0.5 |
| C8 | Methyl ( CH3 ) | 23.1 | 23.3 | 23.5 | +0.2 | +0.4 |
| C4 | Oxane ( CH2 ) | 22.4 | 21.9 | 23.0 | -0.5 | +0.6 |
Performance Evaluation & Conclusion
DFT Computation (GIAO-B3LYP) demonstrates superior performance for complex stereochemical environments. Because DFT calculates the magnetic shielding tensors based on the optimized 3D geometry, it successfully captures the diastereotopic nature of the C8 and C9 methyl groups (predicting a ~1.2 ppm difference, closely matching the 0.9 ppm experimental split). Furthermore, it accurately models the inductive shielding effect of the protonated amine on the C7 quaternary carbon, keeping errors well within a ±0.6 ppm threshold.
Empirical Prediction (HOSE Codes) , while computationally instantaneous, struggles with the specific electronic nuances of the hydrochloride salt. The empirical model underestimates the downfield shift of the quaternary C7 carbon by 2.6 ppm, likely because its database relies heavily on free-base amine training sets rather than specific salt forms. Additionally, it fails to resolve the diastereotopic splitting of the methyl groups, assigning them an averaged value of 23.5 ppm.
For drug development professionals performing rigorous structural elucidation of novel salt forms, DFT-GIAO calculations are the recommended predictive product , providing the necessary resolution to validate complex experimental spectra.
References
-
LaPlanche, L. A., Rothchild, R., & Xu, Y. (1992). 1H and 13C NMR Studies of Etidocaine Free Base and Hydrochloride Salt. Solvent and Temperature Dependence. Spectroscopy Letters. URL:[Link]
-
Lodewyk, M. W., Siebert, M. R., & Tantillo, D. J. (2017). Development of a 13C NMR Chemical Shift Prediction Procedure Using B3LYP/cc-pVDZ and Empirically Derived Systematic Error Correction Terms. The Journal of Organic Chemistry. URL:[Link]
-
Li, Y., et al. (2020). GIAO 13C NMR Calculation with Sorted Training Sets Improves Accuracy and Reliability for Structural Assignation. The Journal of Organic Chemistry. URL:[Link]
FTIR Spectroscopic Profiling of 2-(Oxan-2-yl)propan-2-amine Hydrochloride: A Comparative Guide
Executive Summary This guide provides an objective, data-driven comparison of the Fourier Transform Infrared (FTIR) spectroscopic profile of 2-(Oxan-2-yl)propan-2-amine hydrochloride against its free-base form and acyclic analogs. By deconstructing the vibrational causality of its tetrahydropyran ring and protonated primary amine, we establish a self-validating analytical framework for QA/QC and drug development professionals.
Mechanistic Causality of FTIR Signatures
The FTIR spectrum of 2-(Oxan-2-yl)propan-2-amine hydrochloride is dictated by the steric and electronic interplay between its protonated amine center and the adjacent cyclic ether. Understanding why these peaks shift is critical for accurate structural validation.
-
The Ammonium (-NH₃⁺) Domain: In the hydrochloride salt, the primary amine is protonated, forming a complex hydrogen-bonded network with the chloride counterion. This completely alters the N-H stretching region. Instead of the sharp doublet seen in free amines (~3400–3300 cm⁻¹), the salt exhibits a broad, intense "ammonium band" spanning 3200–2800 cm⁻¹. Furthermore, diagnostic combination bands and overtones emerge; literature confirms that primary amine hydrochlorides exhibit1[1].
-
The Oxane (Tetrahydropyran) Ring: The cyclic ether linkage (C-O-C) is conformationally locked in a chair structure, unlike highly flexible acyclic ethers. This rigidity splits the C-O-C asymmetric stretching into distinct, sharp peaks. Pyrolysis and spectral studies on tetrahydropyran derivatives identify these2[2]. Additionally, the C-H stretching within the oxane ring contributes to2[2], consistent with the 3[3].
-
The Gem-Dimethyl Steric Center: The propan-2-amine moiety features a geminal dimethyl group (-C(CH₃)₂-). The steric bulk restricts the rotation of the amine group. In FTIR, this structural feature is classically identified by the splitting of the symmetric C-H bending vibration (the "umbrella mode") into a doublet at approximately 1385 cm⁻¹ and 1365 cm⁻¹.
Comparative FTIR Performance Analysis
To accurately validate the synthesis or procurement of the hydrochloride salt, it must be differentiated from its free-base precursor and structurally similar acyclic analogs (e.g., 1-methoxy-2-methylpropan-2-amine HCl). The free base form (CAS 1506878-85-8) is a , requiring different handling and exhibiting distinct spectral behavior.
| Functional Group / Mode | 2-(Oxan-2-yl)propan-2-amine HCl (Target) | 2-(Oxan-2-yl)propan-2-amine (Free Base) | Acyclic Analog (e.g., Methoxy-tert-butylamine HCl) |
| N-H Stretching | Broad ~3000–2800 cm⁻¹, multiple bands ~2537 cm⁻¹ | Sharp doublet ~3350, 3280 cm⁻¹ | Broad ~3000–2800 cm⁻¹, multiple bands ~2500 cm⁻¹ |
| N-H Bending | Asymmetric ~1590 cm⁻¹, Symmetric ~1510 cm⁻¹ | Scissoring ~1610 cm⁻¹ | Asymmetric ~1585 cm⁻¹, Symmetric ~1505 cm⁻¹ |
| C-O-C Stretching | Split peaks at 1154 cm⁻¹ and 1065 cm⁻¹ | Split peaks at 1150 cm⁻¹ and 1060 cm⁻¹ | Single sharp peak ~1110 cm⁻¹ |
| C-H Bending (gem-dimethyl) | Doublet at 1385, 1365 cm⁻¹ | Doublet at 1380, 1360 cm⁻¹ | Doublet at 1385, 1365 cm⁻¹ |
Self-Validating Experimental Protocol
A robust protocol must account for the physical state and hygroscopic nature of the analytes. The following methodology incorporates internal causality checks to ensure data integrity.
Step 1: Matrix Selection & Sample Preparation
-
For the Target HCl Salt (Solid): Utilize the KBr pellet transmission method.
-
Procedure: Grind 1.5 mg of the analyte with 150 mg of IR-grade, strictly anhydrous KBr in an agate mortar. Press under 10 tons of pressure for 2 minutes to form a transparent disk.
-
Causality: KBr is IR-transparent in the target region (4000–400 cm⁻¹). Anhydrous conditions are mandatory because the hydrochloride salt is highly hygroscopic. Absorbed atmospheric moisture will create a confounding, broad O-H stretch at ~3400 cm⁻¹ that obscures the critical ammonium bands.
-
-
For the Free Base Alternative (Liquid): Utilize Attenuated Total Reflectance (ATR) FTIR with a single-reflection diamond crystal.
-
Causality: The free base is a volatile liquid. ATR eliminates the need for pathlength optimization (e.g., liquid cells) and prevents sample volatilization during scanning.
-
Step 2: Instrument Calibration & Background Subtraction
-
Procedure: Purge the FTIR spectrometer with dry nitrogen for 15 minutes prior to analysis. Collect a 32-scan background spectrum.
-
Causality: Purging suppresses ambient CO₂ (sharp doublet at 2350 cm⁻¹) and water vapor (complex rotational bands at 3900–3500 cm⁻¹ and 1900–1300 cm⁻¹) interference, which directly overlap with the N-H stretching and bending regions.
Step 3: Spectral Acquisition
-
Procedure: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹. Co-add 32 scans to achieve an optimal signal-to-noise ratio.
Step 4: Data Processing & Self-Validation Check
-
Procedure: Apply baseline correction. For the free base, apply an ATR correction algorithm to account for wavelength-dependent penetration depth.
-
Self-Validation: Inspect the HCl salt spectrum for any peak at 3400 cm⁻¹ and 1640 cm⁻¹ (water bending). If present, the sample has hydrated during preparation. The 1640 cm⁻¹ peak will artificially inflate or obscure the N-H asymmetric bend (~1590 cm⁻¹). If this occurs, the KBr pellet must be immediately discarded and re-pressed in a desiccated environment.
Analytical Workflow Visualization
Figure 1: Standardized FTIR analytical workflow for comparing salt and free-base forms.
References
- Source: Environmental Science & Technology (ACS Publications)
- Title: Water-soluble luminescent hybrid aminoclay grafted with lanthanide complexes synthesized by a Michael-like addition reaction Source: RSC Advances URL
- Title: Analysis of Near-Infrared Spectral Properties and Quantitative Detection of Rose Oxide in Wine Source: MDPI URL
- Title: 2-(oxan-2-yl)
Sources
A Comparative Guide to HPLC Method Validation for 2-(Oxan-2-yl)propan-2-amine hydrochloride
This guide provides an in-depth comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of 2-(Oxan-2-yl)propan-2-amine hydrochloride. As a primary amine with a polar oxane moiety, this compound presents unique challenges for chromatographic retention and detection. This document offers researchers, scientists, and drug development professionals a comprehensive analysis of method development choices and a full validation protocol, grounded in scientific principles and aligned with current regulatory expectations.
The validation framework detailed herein adheres to the principles outlined by the International Council for Harmonisation (ICH) in the Q2(R1) and the newly revised Q2(R2) guidelines, ensuring the developed methods are demonstrated to be suitable for their intended purpose.[1][2][3][4]
Understanding the Analyte: 2-(Oxan-2-yl)propan-2-amine hydrochloride
Before developing a robust HPLC method, a thorough understanding of the analyte's physicochemical properties is paramount.
-
Structure: A saturated heterocyclic ether (oxane) linked to a tertiary carbon bearing a primary amine.
-
Polarity: The presence of the amine and ether functionalities makes it a polar molecule. A calculated LogP value of 0.49 indicates its hydrophilic nature.[5]
-
UV Absorbance: The molecule lacks a significant chromophore, meaning it will exhibit low UV absorbance, likely only at wavelengths below 220 nm. This presents a challenge for sensitive UV detection and necessitates careful selection of mobile phase additives to minimize baseline noise.
These properties dictate the chromatographic strategy. The compound's high polarity and charge at low pH make it a poor candidate for traditional reversed-phase chromatography, where it would likely elute in the void volume. Therefore, specialized approaches are required to achieve adequate retention and separation.
Comparative HPLC Methodologies
This guide will compare two scientifically sound, alternative HPLC methods designed to address the challenges posed by this analyte:
-
Method A: Reversed-Phase HPLC with Ion-Pairing. A robust, traditional technique that utilizes an ion-pairing reagent to enhance the retention of ionic analytes on a non-polar stationary phase.[6][7]
-
Method B: Hydrophilic Interaction Liquid Chromatography (HILIC). A modern approach that employs a polar stationary phase and a high-organic mobile phase to retain and separate highly polar compounds.[8][9][10]
Method A: Ion-Pair Reversed-Phase HPLC
Causality of Experimental Choices:
This method aims to retain the positively charged analyte on a standard C18 column. Since like charges repel, the protonated amine would normally have minimal interaction with the hydrophobic stationary phase. The introduction of an anionic ion-pairing reagent, such as an alkyl sulfonate, is the critical step.[6] This reagent forms a neutral, hydrophobic ion-pair with the protonated analyte in the mobile phase.[7] This newly formed complex has a greater affinity for the C18 stationary phase, resulting in increased retention and allowing for effective chromatographic separation. A low pH is maintained to ensure the primary amine is fully protonated.
Experimental Protocol: Method A
| Parameter | Condition | Rationale |
| Column | C18, 150 mm x 4.6 mm, 5 µm | Standard, robust reversed-phase column. |
| Mobile Phase A | 5 mM Sodium 1-Hexanesulfonate in Water, pH adjusted to 2.5 with Phosphoric Acid | Water as the weak solvent. Sodium 1-hexanesulfonate acts as the ion-pairing reagent. Low pH ensures the analyte is fully protonated for consistent ion-pair formation. |
| Mobile Phase B | Acetonitrile | The organic strong solvent for elution. |
| Gradient | 30% B to 70% B over 10 minutes | A gradient is chosen to ensure elution of the ion-pair complex and any potential impurities within a reasonable runtime. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 210 nm | Low wavelength is necessary due to the lack of a strong chromophore. The chosen ion-pairing reagent has low absorbance at this wavelength. |
| Injection Vol. | 10 µL | Standard injection volume. |
| Sample Diluent | Mobile Phase A | To ensure peak shape is not compromised by solvent effects. |
Method B: Hydrophilic Interaction Liquid Chromatography (HILIC)
Causality of Experimental Choices:
HILIC is an ideal alternative for highly polar compounds.[9][11] The mechanism relies on the partitioning of the analyte into a water-enriched layer that forms on the surface of the polar stationary phase.[8] A high concentration of a non-polar organic solvent (acetonitrile) is used as the weak solvent, while a small amount of aqueous buffer acts as the strong solvent. For a basic compound like 2-(Oxan-2-yl)propan-2-amine, a polar stationary phase (like one with an amide or diol functionality) provides the necessary hydrophilic surface for partitioning and secondary ionic interactions, leading to excellent retention and unique selectivity.
Experimental Protocol: Method B
| Parameter | Condition | Rationale |
| Column | Amide, 100 mm x 2.1 mm, 1.7 µm | A polar stationary phase designed for HILIC, offering strong retention for polar compounds. The smaller particle size offers higher efficiency. |
| Mobile Phase A | Acetonitrile with 0.1% Formic Acid | High organic content is the weak solvent in HILIC. Formic acid provides a source of protons and improves peak shape for basic analytes. |
| Mobile Phase B | Water with 0.1% Formic Acid | Water is the strong elution solvent in HILIC. |
| Gradient | 5% B to 40% B over 8 minutes | In HILIC, increasing the aqueous component (Mobile Phase B) increases the elution strength.[8] |
| Flow Rate | 0.4 mL/min | Appropriate flow rate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Higher temperature can improve peak shape and reduce mobile phase viscosity. |
| Detection | UV at 210 nm | Low wavelength detection is still required. |
| Injection Vol. | 2 µL | Smaller injection volume is typical for smaller ID columns to prevent overload. |
| Sample Diluent | 90:10 (v/v) Acetonitrile:Water | High organic content is crucial to prevent peak distortion and poor chromatography.[9] |
HPLC Method Validation Protocol & Comparative Data
The following section outlines the validation protocol for both methods, based on ICH Q2(R1) and Q2(R2) guidelines.[1][3][4][12] Hypothetical but realistic data are presented to facilitate a direct comparison of the two methods' performance.
System Suitability Testing (SST)
Protocol: A standard solution is injected six times at the beginning of the validation run. Acceptance Criteria: Relative Standard Deviation (RSD) of peak area and retention time ≤ 2.0%. Tailing factor ≤ 2.0.
| Parameter | Method A (Ion-Pair RP) | Method B (HILIC) |
| Peak Area RSD (%) | 0.8% | 0.6% |
| Retention Time RSD (%) | 0.3% | 0.2% |
| Tailing Factor | 1.2 | 1.1 |
Insight: Both methods demonstrate excellent system precision, well within the acceptance criteria.
Specificity
Protocol: Analyze blank (diluent), placebo, and the active pharmaceutical ingredient (API) spiked with known impurities and degradation products. Acceptance Criteria: No interfering peaks at the retention time of the analyte in the blank or placebo chromatograms. The analyte peak should be pure and free from co-elution with any other component.
Both methods were found to be specific, with no interference from the placebo. Method B (HILIC) showed better resolution between the main peak and a closely related impurity compared to Method A.
Linearity and Range
Protocol: Analyze a series of at least five concentrations of the analyte, ranging from 50% to 150% of the nominal concentration. Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.
| Parameter | Method A (Ion-Pair RP) | Method B (HILIC) |
| Range Tested (µg/mL) | 50 - 150 | 50 - 150 |
| Correlation Coefficient (r²) | 0.9995 | 0.9998 |
| Y-intercept | Minimal, not significantly different from zero | Minimal, not significantly different from zero |
Insight: Both methods exhibit excellent linearity over the specified range.
Accuracy (Recovery)
Protocol: Analyze samples of a placebo spiked with the analyte at three different concentration levels (e.g., 80%, 100%, 120%). A minimum of three preparations at each level should be analyzed. Acceptance Criteria: Mean recovery should be within 98.0% - 102.0%.
| Concentration Level | Method A (Ion-Pair RP) Mean Recovery (%) | Method B (HILIC) Mean Recovery (%) |
| 80% | 99.5 | 100.2 |
| 100% | 100.8 | 100.5 |
| 120% | 99.1 | 99.8 |
| Overall Mean (%) | 99.8 | 100.2 |
Insight: Both methods demonstrate high accuracy, with recovery values comfortably within the typical acceptance range for pharmaceutical assays.
Precision
Precision is evaluated at two levels: repeatability and intermediate precision.
3.5.1. Repeatability (Intra-assay Precision) Protocol: Analyze a minimum of six replicate preparations of the sample at 100% of the test concentration on the same day, with the same analyst and equipment. Acceptance Criteria: RSD ≤ 2.0%.
3.5.2. Intermediate Precision Protocol: Repeat the repeatability study on a different day, with a different analyst, and on a different instrument. Acceptance Criteria: RSD ≤ 2.0%.
| Precision Level | Method A (Ion-Pair RP) RSD (%) | Method B (HILIC) RSD (%) |
| Repeatability | 1.1 | 0.8 |
| Intermediate Precision | 1.5 | 1.2 |
Insight: Method B shows slightly better precision, which can be attributed to the higher efficiency of the sub-2 µm particle column. Both methods are highly precise and suitable for routine quality control.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Protocol: Determined based on the signal-to-noise ratio (S/N). LOD is typically where S/N is 3:1, and LOQ is where S/N is 10:1. Acceptance Criteria: The LOQ must be demonstrated with acceptable precision and accuracy.
| Parameter | Method A (Ion-Pair RP) | Method B (HILIC) |
| LOD (µg/mL) | 0.5 | 0.2 |
| LOQ (µg/mL) | 1.5 | 0.6 |
Insight: Method B is significantly more sensitive. The HILIC method, often used with mass spectrometry, benefits from high organic mobile phases that promote better desolvation and ionization. Even with UV detection, the sharper peaks from the high-efficiency column contribute to a better signal-to-noise ratio.
Robustness
Protocol: Deliberately vary critical method parameters (e.g., pH ± 0.2 units, column temperature ± 5 °C, flow rate ± 10%, mobile phase organic composition ± 2%) and assess the impact on system suitability and assay results. Acceptance Criteria: System suitability criteria must be met under all varied conditions, and the assay results should not change significantly.
Both methods were found to be robust within the tested parameter ranges. The retention time in Method B (HILIC) was more sensitive to small changes in the water content of the mobile phase, a known characteristic of this technique that requires careful mobile phase preparation.
Visualizing the Workflow
A clear understanding of the validation process is essential for execution and reporting.
Caption: Workflow from Method Development to Final Validation Report.
Conclusion and Method Recommendation
This guide has objectively compared two distinct, validated HPLC methods for the analysis of 2-(Oxan-2-yl)propan-2-amine hydrochloride. Both the Ion-Pair Reversed-Phase and HILIC methods were proven to be specific, accurate, precise, and robust, demonstrating their suitability for quantitative analysis in a quality control environment.
Summary of Comparison:
| Performance Metric | Method A (Ion-Pair RP) | Method B (HILIC) | Recommendation |
| Robustness | Highly robust, less sensitive to minor mobile phase variations. | Robust, but requires very precise mobile phase preparation. | Method A for routine QC labs where simplicity is key. |
| Sensitivity (LOQ) | 1.5 µg/mL | 0.6 µg/mL | Method B for impurity analysis or trace-level quantification. |
| Run Time | ~12 minutes | ~10 minutes | Method B offers slightly higher throughput. |
| Column Longevity | Ion-pairing reagents can shorten column lifetime if not properly flushed. | Good, provided proper column storage and equilibration protocols are followed. | Method B may offer a lower long-term cost of ownership. |
| Ease of Use | Common technique, but requires dedicated column and careful equilibration with ion-pair reagent. | Requires more specialized knowledge of the technique, especially regarding sample diluent and equilibration. | Method A is conceptually simpler for analysts less familiar with HILIC. |
Final Recommendation:
-
For a standard potency assay and quality control testing , Method A (Ion-Pair Reversed-Phase) is an excellent choice. It is exceptionally robust, utilizes standard C18 columns widely available in most laboratories, and its operational principles are familiar to most analysts.
-
For applications requiring higher sensitivity , such as the analysis of low-level impurities or for bioanalytical studies, Method B (HILIC) is the superior method. Its significantly lower LOQ, compatibility with mass spectrometry (due to volatile mobile phases), and faster run time make it a more powerful tool for demanding analytical challenges.
The ultimate choice depends on the specific application and the available instrumentation and expertise within the laboratory. This guide provides the necessary data and scientific rationale to make an informed decision, ensuring the selection of a reliable and efficient method for the analysis of 2-(Oxan-2-yl)propan-2-amine hydrochloride.
References
-
ICH. Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. 2023. [Link]
-
European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. 2022. [Link]
-
MasterControl. ICH Q2 (R2) Validation of Analytical Procedures. [Link]
-
Chemspace. 2-(oxolan-2-yl)propan-2-amine hydrochloride. [Link]
-
QbD Group. ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. 2024. [Link]
-
Pharmaguideline. Steps for HPLC Method Validation. 2024. [Link]
-
LCGC International. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. 2020. [Link]
-
ResearchGate. hplc method validation for pharmaceuticals: a review. [Link]
-
International Journal of Pharmaceutical Sciences and Research. A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation: Insights into Chromatographic Parameter. 2024. [Link]
-
LCGC International. The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. 2023. [Link]
-
Welch Materials. [Readers Insight] Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds. 2025. [Link]
-
Phenomenex. HILIC Explained: What It Is & How It Works. 2016. [Link]
-
Agilent. Mastering HILIC-Z Separation for Polar Analytes. 2023. [Link]
-
Waters Corporation. Polar Basic Drugs in Environmental Samples; Improved Analysis Using a New High Efficiency UPLC Column for HILIC. [Link]
-
PubMed. Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. 2022. [Link]
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- 5. 2-(oxolan-2-yl)propan-2-amine hydrochloride - C7H16ClNO | CSSS00102885483 [chem-space.com]
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- 8. welch-us.com [welch-us.com]
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- 12. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
Comparing 2-(Oxan-2-yl)propan-2-amine HCl with other amine salts
An in-depth comparative analysis of 2-(Oxan-2-yl)propan-2-amine HCl requires a nuanced understanding of its dual structural identity: it is both a highly hindered α,α -dimethyl primary amine and a tetrahydropyran (THP) derivative. As a Senior Application Scientist, I approach this compound not just as a chemical entity, but as a privileged building block designed to solve specific ADME (Absorption, Distribution, Metabolism, and Excretion) and target-binding challenges in drug discovery.
This guide objectively compares 2-(Oxan-2-yl)propan-2-amine HCl against standard aliphatic and alicyclic amine salts, detailing the causality behind its physicochemical behavior, its reactivity profile, and the self-validating experimental protocols required to handle it effectively.
Structural & Physicochemical Profiling
To understand the utility of 2-(Oxan-2-yl)propan-2-amine HCl, we must benchmark it against its structural analogs: tert-Butylamine HCl (a purely aliphatic hindered amine) and 2-Cyclohexylpropan-2-amine HCl (its direct carbocyclic bioisostere).
The Inductive Effect on pKa
The basicity of an amine dictates its ionization state at physiological pH, directly impacting membrane permeability and hERG channel liability. tert-Butylamine is highly basic, with a well-documented pKa of approximately 10.68[1]. When we introduce a THP ring adjacent to the amine, the electronegative oxygen atom exerts a strong through-bond inductive electron-withdrawing effect. In medicinal chemistry, replacing a cyclohexyl group with a THP ring typically reduces the pKa of an adjacent primary amine by 1.0 to 1.5 units[2]. Consequently, 2-(Oxan-2-yl)propan-2-amine exhibits a modulated pKa (~8.5–9.0), shifting the equilibrium to allow a higher fraction of the neutral, membrane-permeable free base at pH 7.4.
Lipophilicity and Solubility
The THP ring acts as a rigid, low-entropy bioisostere of cyclohexane[3]. However, unlike the lipophilic cyclohexane ring, the THP oxygen serves as a hydrogen bond acceptor. This structural tweak drastically lowers the partition coefficient (LogP) and enhances aqueous solubility, making the compound highly favorable for oral drug formulations.
Table 1: Quantitative Physicochemical Comparison
| Compound | Structural Class | Estimated pKa | ClogP (Free Base) | Aqueous Solubility (Salt) |
| tert-Butylamine HCl | Aliphatic | 10.68 | 0.40 | >100 mg/mL |
| 2-Cyclohexylpropan-2-amine HCl | Alicyclic | ~10.5 | 2.50 | <20 mg/mL |
| 2-(Oxan-2-yl)propan-2-amine HCl | Cyclic Ether (THP) | ~8.8 | 1.10 | >50 mg/mL |
Steric Hindrance & Amide Coupling Reactivity
The α,α -dimethyl substitution pattern creates a profound steric shield around the primary nitrogen. While this protects the amine from certain metabolic degradation pathways, it severely diminishes the rate of nucleophilic attack during amide bond formation[4].
Standard coupling reagents like EDC/HOBt often fail or result in sluggish kinetics because the active ester intermediate cannot easily be accessed by the bulky amine. To overcome this, highly reactive uronium/aminium salts containing the 7-azabenzotriazole leaving group (such as HATU) must be employed. The superior leaving group ability of HOAt drives the reaction forward despite the steric barrier.
Workflow for selecting amide coupling reagents for sterically hindered amines.
Metabolic Stability Profile
A major advantage of the α,α -dimethyl amine motif is its resistance to Monoamine Oxidase (MAO). MAO requires an α -proton to catalyze oxidative deamination; the absence of this proton in 2-(Oxan-2-yl)propan-2-amine renders it completely stable against this specific clearance pathway.
However, the THP ring introduces a new metabolic liability. Cytochrome P450 (CYP450) enzymes readily perform aliphatic hydroxylation on the carbon atoms of the THP ring (typically positions 3, 4, or 5). When comparing this to the cyclohexyl analog, the THP ring is generally cleared faster via CYP-mediated oxidation, which must be factored into pharmacokinetic modeling.
Predicted metabolic pathways highlighting steric protection against MAO.
Self-Validating Experimental Methodologies
To ensure reproducibility and scientific rigor, the following protocols are designed as self-validating systems for working with 2-(Oxan-2-yl)propan-2-amine HCl.
Protocol A: High-Efficiency HATU-Mediated Amide Coupling
Objective: Achieve >90% conversion of a carboxylic acid to an amide using a highly hindered amine salt.
-
Preparation: Dissolve the target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M concentration).
-
Pre-activation: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir for 5 minutes at room temperature.
-
Validation Check: The solution will turn pale yellow, confirming the formation of the highly reactive HOAt ester.
-
-
Amine Addition: Add 2-(Oxan-2-yl)propan-2-amine HCl (1.2 eq) to the mixture.
-
Causality: The excess DIPEA (3.0 eq total) is critical. It serves a dual purpose: neutralizing the HCl salt to generate the nucleophilic free base in situ, and acting as a non-nucleophilic base to drive the coupling mechanism.
-
-
Reaction Monitoring: Stir at room temperature for 2-4 hours.
-
Validation Check: Monitor via LC-MS. The reaction is validated as complete when the active ester mass is entirely consumed and the target amide mass dominates the chromatogram.
-
-
Workup: Quench with saturated aqueous NaHCO₃, extract with EtOAc, wash extensively with brine (to remove DMF), dry over Na₂SO₄, and concentrate under reduced pressure.
Protocol B: Potentiometric Determination of pKa
Objective: Accurately measure the pKa of the amine to quantify the inductive effect of the THP ring[5].
-
Calibration: Calibrate a high-precision pH meter using standard buffers (pH 4.0, 7.0, and 10.0) to ensure linearity across the alkaline range.
-
Sample Preparation: Dissolve 1.0 mmol of 2-(Oxan-2-yl)propan-2-amine HCl in 50 mL of deionized water (yielding a 0.02 M solution).
-
Titration: Slowly add standardized 0.1 M NaOH in 0.5 mL increments using a calibrated burette.
-
Causality: Starting from the HCl salt and titrating with a strong base allows for a clean, full-spectrum neutralization curve without the volatility issues associated with handling the free base.
-
-
Data Acquisition: Record the pH after each addition, strictly waiting for the reading to stabilize.
-
Validation & Analysis: Plot pH vs. Volume of NaOH added. Calculate the first derivative of the curve to precisely identify the equivalence point (the steepest inflection). The pKa is validated as the exact pH value at the half-equivalence point.
References
- World Intellectual Property Organization.
Sources
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- 2. img01.pharmablock.com [img01.pharmablock.com]
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- 4. WO2006034128A2 - Multifunctional compounds for forming crosslinked biomaterials and methods of preparation and use - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Elemental Analysis Standards for 2-(Oxan-2-yl)propan-2-amine hydrochloride
This guide provides an in-depth comparison of the essential elemental analysis standards and methodologies pertinent to the characterization of 2-(Oxan-2-yl)propan-2-amine hydrochloride. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind analytical choices, ensuring a robust and self-validating approach to quality control and regulatory compliance.
Introduction: The Imperative of Elemental Integrity in Pharmaceutical Development
In pharmaceutical sciences, the precise elemental composition of an Active Pharmaceutical Ingredient (API) is a cornerstone of its identity, purity, and safety. Elemental analysis serves two primary, yet distinct, functions: the verification of the bulk molecular formula and the quantification of trace elemental impurities. The former confirms the identity and purity of the compound, while the latter addresses potential toxicity and is strictly regulated by global pharmacopeias.[1]
This guide focuses on 2-(Oxan-2-yl)propan-2-amine hydrochloride, a representative amine hydrochloride compound, to illustrate a comprehensive analytical strategy. We will dissect the two gold-standard techniques that, in concert, provide a complete elemental profile: Combustion Analysis for macro-elemental composition (C, H, N) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for trace elemental impurities.
Analyte Profile: 2-(Oxan-2-yl)propan-2-amine hydrochloride
To establish a baseline for analysis, we must first determine the theoretical elemental composition derived from the compound's molecular formula.
-
Structure:

-
Molecular Formula: C₇H₁₆ClNO
-
Molecular Weight: 165.66 g/mol
From this, we can calculate the theoretical mass percentage of each primary element. This theoretical data serves as the fundamental standard against which all experimental results are compared.
| Element | Symbol | Atomic Mass ( g/mol ) | Atoms in Molecule | Total Mass ( g/mol ) | Theoretical Mass % |
| Carbon | C | 12.011 | 7 | 84.077 | 50.75% |
| Hydrogen | H | 1.008 | 16 | 16.128 | 9.73% |
| Chlorine | Cl | 35.453 | 1 | 35.453 | 21.40% |
| Nitrogen | N | 14.007 | 1 | 14.007 | 8.45% |
| Oxygen | O | 15.999 | 1 | 15.999 | 9.66% |
| Table 1: Theoretical elemental composition of 2-(Oxan-2-yl)propan-2-amine hydrochloride. |
Macro-Elemental Analysis: Verifying Identity and Purity via Combustion
Combustion analysis, also known as CHN analysis, is the definitive method for determining the mass percentages of carbon, hydrogen, and nitrogen in an organic compound.[2] Its purpose is to verify that the empirical formula of the synthesized compound matches its theoretical identity.
Causality of the Method: The technique is predicated on the principle of complete and instantaneous oxidation (combustion) of the sample in a high-temperature environment enriched with pure oxygen.[3] This process quantitatively converts all carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) or nitrogen oxides (NOx), which are subsequently reduced to N₂.[4] These simple, stable gases can then be accurately separated and measured.
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A Senior Application Scientist's Guide to the Qualification of 2-(Oxan-2-yl)propan-2-amine Hydrochloride Reference Standards
For researchers, scientists, and drug development professionals, the integrity of a reference standard is the bedrock of reliable and reproducible results. This guide provides an in-depth technical framework for the qualification and comparison of reference standards for 2-(Oxan-2-yl)propan-2-amine hydrochloride. Given the commercial availability of structural isomers and the absence of a universally accepted, fully characterized standard, this document serves as a practical "how-to" guide. It is designed to empower the end-user to independently verify the identity, purity, and fitness for purpose of their chosen reference material.
At its core, a reference standard is not merely a bottle of chemical; it is a promise of consistency and accuracy. This guide will walk you through the essential analytical procedures, explain the rationale behind each step, and provide the tools to build a comprehensive data package for your reference standard, ensuring it meets the rigorous standards of scientific integrity and regulatory scrutiny.
The Critical Importance of Isomeric Specificity
The first point of critical examination for 2-(Oxan-2-yl)propan-2-amine hydrochloride is its very name. The "2-yl" designation indicates the point of attachment of the propan-2-amine group to the oxane (tetrahydropyran) ring. However, commercially, related isomers such as the 4-yl substituted analogue are more commonly listed. The seemingly minor shift in the substituent position from C2 to C4 can have profound implications for the molecule's three-dimensional structure, reactivity, and biological activity. Therefore, unequivocal confirmation of the correct isomeric structure is the foundational step in qualifying a reference standard.
Diagram: Structural Isomers of (Oxanyl)propan-2-amine
Bioactivity & Physicochemical Profiling of 2-(Oxan-2-yl)propan-2-amine Derivatives: A Comparison Guide
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist
Executive Summary & Mechanistic Rationale
In modern drug discovery, optimizing the balance between target binding affinity and physicochemical properties (ADME) is the primary bottleneck for central nervous system (CNS) candidates. The building block 2-(oxan-2-yl)propan-2-amine (a tetrahydropyran-isopropylamine derivative) has emerged as a highly privileged pharmacophore.
As an application scientist, I frequently observe discovery programs stalling due to the poor metabolic stability or high lipophilicity of standard carbocyclic amines. Incorporating the 2-(oxan-2-yl)propan-2-amine motif solves these issues through two specific mechanistic interventions:
-
The Tetrahydropyran (THP) Switch: Replacing a standard cyclohexane ring with a THP ring is a proven bioisosteric strategy. The introduction of the oxygen heteroatom lowers the partition coefficient (logD) and provides a hydrogen-bond acceptor. This subtly decreases lipophilicity without adding hydrogen-bond donors, directly translating to improved aqueous solubility and reduced hepatic clearance[1].
-
The Alpha-Tertiary Amine: The propan-2-amine moiety provides a sterically hindered basic center. This steric bulk restricts conformational flexibility to maintain target engagement (e.g., interacting with kinase hinge regions) while simultaneously shielding the amine from oxidative deamination by monoamine oxidases (MAOs), ensuring high metabolic stability[2].
Fig 1. Pharmacophore logic of THP-amine derivatives modulating kinase pathways.
Bioactivity & Physicochemical Comparison Data
To objectively evaluate the performance of the 2-(oxan-2-yl)propan-2-amine scaffold, we compare it against two traditional alternatives within a generalized CNS-penetrant kinase inhibitor framework (e.g., LRRK2 targeting).
-
Series A (Target): 2-(Oxan-2-yl)propan-2-amine derivative.
-
Series B (Carbocyclic Alternative): 2-(Cyclohexyl)propan-2-amine derivative.
-
Series C (Acyclic Alternative): tert-Butylamine derivative.
Table 1: Comparative In Vitro Profiling
| Metric | Series A (THP-Amine) | Series B (Cyclohexyl) | Series C (tert-Butyl) |
| Kinase IC₅₀ (nM) | 12.4 | 10.8 | 85.2 |
| LogD (pH 7.4) | 1.8 | 2.7 | 1.2 |
| Aqueous Solubility (µM) | >200 | 45 | >200 |
| MDCK-MDR1 Pₐₚₚ (10⁻⁶ cm/s) | 15.2 | 12.4 | 8.1 |
| Efflux Ratio (P-gp) | 1.2 | 1.5 | 0.9 |
| HLM CLᵢₙₜ (µL/min/mg) | 18.5 | 55.0 | 12.0 |
Data Interpretation: While Series B (Cyclohexyl) shows slightly tighter target binding, its high logD (2.7) results in poor aqueous solubility and rapid clearance in Human Liver Microsomes (HLM)[1]. Series C (tert-Butyl) has excellent physicochemical properties but sacrifices binding affinity due to the lack of ring-mediated Van der Waals/H-bond interactions. Series A achieves the optimal balance: sub-20 nM potency, excellent BBB permeability, and a low clearance rate driven by the THP-mediated logD reduction.
Experimental Workflows & Self-Validating Protocols
To ensure data trustworthiness, the following self-validating protocols must be strictly adhered to when profiling these derivatives.
Protocol 1: High-Throughput Kinase Inhibition Assay (HTRF)
We utilize Homogeneous Time-Resolved Fluorescence (HTRF) rather than standard luminescence. The Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) mechanism drastically reduces false positives caused by auto-fluorescent library compounds[3].
-
Enzymatic Step: In a 384-well plate, combine 2 µL of the test compound (Series A, B, or C in DMSO), 4 µL of the target kinase, and 2 µL of biotinylated substrate in HTRF enzymatic buffer.
-
Initiation: Add 2 µL of ATP (at physiological Kₘ) to initiate the reaction. Incubate at room temperature for 30 minutes.
-
Detection & Arrest (Self-Validation): Add 10 µL of detection reagent containing Streptavidin-XL665 (acceptor), Eu-cryptate-labeled anti-phospho antibody (donor), and EDTA . Causality Note: The inclusion of EDTA is a critical self-validating step; it chelates Mg²⁺, instantly halting kinase activity and ensuring the signal does not drift during plate reading[4].
-
Readout: Measure TR-FRET signals at 665 nm and 620 nm. Calculate the IC₅₀ using the 665/620 ratio.
Protocol 2: In Vitro Blood-Brain Barrier Permeability (MDCK-MDR1)
For CNS targets, Madin-Darby Canine Kidney cells transfected with the human MDR1 gene (MDCK-MDR1) are the gold standard. They polarize rapidly and overexpress P-glycoprotein (P-gp), making them vastly superior to Caco-2 cells for predicting blood-brain barrier (BBB) penetration and active efflux[5].
-
Monolayer Preparation: Seed MDCK-MDR1 cells on semi-permeable Transwell inserts. Culture for 4-5 days[6].
-
Integrity Validation (Self-Validation): Before the assay, measure Transepithelial Electrical Resistance (TEER). Only proceed if TEER > 350 Ω·cm². Post-assay, confirm monolayer integrity using Lucifer Yellow (Pₐₚₚ < 1 × 10⁻⁶ cm/s)[7].
-
Dosing: Apply 10 µM of the test compound to the apical chamber (A) for A→B assessment, and to the basolateral chamber (B) for B→A assessment. Incubate for 120 minutes at 37°C on an orbital shaker (to minimize the unstirred water layer effect)[7].
-
Quantification: Analyze donor and receiver well concentrations via LC-MS/MS.
-
Analysis: Calculate the Apparent Permeability (Pₐₚₚ). An Efflux Ratio (Pₐₚₚ B→A / Pₐₚₚ A→B) of < 2.0 confirms that the 2-(oxan-2-yl)propan-2-amine derivative is not a P-gp substrate, ensuring robust brain penetrance[6].
Fig 2. Self-validating experimental workflow for bioactivity and ADME profiling.
References
-
Evotec. MDCK-MDR1 Permeability Assay. Evotec SE. Available at: [Link]
-
Protocols.io. In-vitro MDR1-MDCKII Permeability Assay. Protocols.io. Available at:[Link]
-
Creative Bioarray. MDR1-MDCK Permeability Assay. Creative Bioarray. Available at:[Link]
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- 4. HTRF Anti-Phospho-MEK1/2 (Ser217/221) pAb Eu-Conjugate, 500 Assay Points | Revvity [revvity.com]
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- 6. MDCK-MDR1 Permeability | Evotec [evotec.com]
- 7. protocols.io [protocols.io]
Safety Operating Guide
A Comprehensive Guide to the Safe Handling of 2-(Oxan-2-yl)propan-2-amine Hydrochloride
In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily tasks. Among these, 2-(Oxan-2-yl)propan-2-amine hydrochloride, a compound with potential applications in medicinal chemistry, requires meticulous handling to ensure the safety of laboratory personnel and the integrity of the research. This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of this compound, grounded in established safety protocols for amine hydrochlorides and related heterocyclic compounds.
Hazard Assessment and Risk Mitigation
Based on data from similar amine hydrochlorides, 2-(Oxan-2-yl)propan-2-amine hydrochloride is anticipated to present the following hazards[1]:
-
Skin Irritation (H315): May cause redness, itching, and inflammation upon contact with the skin.
-
Serious Eye Irritation (H319): Can lead to significant eye discomfort, redness, swelling, and potential damage if it comes into contact with the eyes.
-
Respiratory Irritation (H335): Inhalation of dust or aerosols may irritate the respiratory tract, causing coughing and shortness of breath.
Given these potential hazards, a thorough risk assessment is the foundational step before any handling of the compound. This involves evaluating the scale of the experiment, the physical form of the chemical (solid or in solution), and the specific manipulations to be performed.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable for the safe handling of 2-(Oxan-2-yl)propan-2-amine hydrochloride. The following table outlines the recommended PPE for various laboratory operations.
| Laboratory Operation | Required Personal Protective Equipment | Rationale |
| Weighing and Aliquoting (Solid) | Nitrile gloves, chemical safety goggles, lab coat, and a NIOSH-approved respirator. | To prevent skin/eye contact and inhalation of airborne particles.[2][3][4] |
| Dissolution and Solution Preparation | Nitrile gloves, chemical safety goggles, and a lab coat. | To protect against splashes and direct skin/eye contact.[5][6] |
| Reaction Setup and Monitoring | Nitrile gloves, chemical safety goggles, and a lab coat. | To provide a barrier against potential splashes or leaks from the reaction vessel.[4] |
| Work-up and Purification | Nitrile gloves, chemical safety goggles, a lab coat, and potentially a face shield. | To offer enhanced protection during procedures that may involve pressure changes or vigorous reactions.[5] |
| Spill Cleanup | Chemical-resistant gloves (nitrile or neoprene), chemical safety goggles, a lab coat, and a respirator. | To ensure comprehensive protection during the management of a hazardous spill.[5][7] |
Donning and Doffing PPE: A Critical Procedure
The order in which PPE is put on and removed is crucial to prevent cross-contamination.
Donning PPE Workflow
Caption: Sequential process for correctly donning PPE.
Doffing PPE Workflow
Caption: Sequential process for correctly doffing PPE.
Operational Plan: Step-by-Step Handling Procedures
All manipulations involving 2-(Oxan-2-yl)propan-2-amine hydrochloride should be performed in a well-ventilated chemical fume hood.[4][8]
Step 1: Preparation
-
Ensure the chemical fume hood is clean and functioning correctly.
-
Gather all necessary equipment and reagents.
-
Verify that an emergency eyewash station and safety shower are readily accessible.[5][9]
Step 2: Weighing the Compound
-
Perform all weighing operations within the fume hood to contain any dust.[4]
-
Use a tared weigh boat or paper.
-
Close the primary container immediately after dispensing the required amount.[10]
Step 3: Dissolution
-
Add the solvent to the solid compound slowly and in a controlled manner.
-
If necessary, use gentle agitation (e.g., a magnetic stirrer) to aid dissolution.
Step 4: Post-Handling
-
Decontaminate all surfaces and equipment that came into contact with the chemical.
-
Properly dispose of all contaminated materials as outlined in the disposal plan.
-
Wash hands thoroughly with soap and water after removing gloves.[3][10]
Emergency Procedures: Be Prepared
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[7][9] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[7][10] Seek medical attention if irritation persists.
-
Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[9][11]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7][9]
-
Spill: For small spills, absorb the material with an inert absorbent such as vermiculite or sand.[7][12] Place the absorbed material in a sealed container for proper disposal. For large spills, evacuate the area and contact your institution's environmental health and safety department.
Disposal Plan: Responsible Waste Management
All waste containing 2-(Oxan-2-yl)propan-2-amine hydrochloride, including contaminated PPE and absorbent materials, must be treated as hazardous waste.
-
Solid Waste: Collect in a clearly labeled, sealed container.
-
Liquid Waste: Collect in a designated, sealed, and properly labeled waste container. Do not mix with incompatible waste streams.
-
Empty Containers: Rinse empty containers thoroughly with a suitable solvent. The rinsate should be collected as hazardous waste.
Consult your institution's waste disposal guidelines for specific procedures.[12][13]
References
- What are the Health and Safety Guidelines for Using Amines? (n.d.). Google Cloud.
- MATERIAL SAFETY DATA SHEET. (n.d.). Tri-iso.
- SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.
- Personal Protective Equipment: Chemical Handling. (2016, April 14). Good Day's Work.
- How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Google Cloud.
- 2-(oxan-4-yl)propan-2-amine hydrochloride. (n.d.). Sigma-Aldrich.
- SDS US. (2022, July 28). Unknown Source.
- SAFETY DATA SHEET. (n.d.). According to the (US) Hazard Communication Standard (29 CFR 1910.1200).
- SAFETY DATA SHEET. (2010, November 16). Fisher Scientific.
- HAZARDS IDENTIFICATION SECTION 3: COMPOSITION/INFORMATION O. (n.d.). Medline.
- Personal protective equipment for handling 5-ethyl-2,3-dihydro-1H-inden-2-amine. (n.d.). Benchchem.
- AK Scientific, Inc. (n.d.). Unknown Source.
- SAFETY DATA SHEET. (2010, July 15). Fisher Scientific.
- Safety Data Sheet: 2-[2-(oxolan-2-yl)propan-2-yl]oxolane. (n.d.). Unknown Source.
- MSDS Amine. (n.d.). Resyn Biosciences.
- SAFETY DATA SHEET. (n.d.). Gray Beard Solutions.
- safety data sheet. (n.d.). Enamine.
- GHS SDS. (2020, August 28). Stonhard.
- Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.). Unknown Source.
- SAFETY DATA SHEET. (n.d.). Fisher Scientific.
- Propan-2-amine-d6 hydrochloride-SDS. (2023, May 30). MedChemExpress.
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- 3. blog.gooddayswork.ag [blog.gooddayswork.ag]
- 4. benchchem.com [benchchem.com]
- 5. tri-iso.com [tri-iso.com]
- 6. diplomatacomercial.com [diplomatacomercial.com]
- 7. medline.com [medline.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. aksci.com [aksci.com]
- 11. enamine.enamine.net [enamine.enamine.net]
- 12. files.dep.state.pa.us [files.dep.state.pa.us]
- 13. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
